Product packaging for 3-O-Methyl Colterol-d9(Cat. No.:CAS No. 1346599-83-4)

3-O-Methyl Colterol-d9

Cat. No.: B584239
CAS No.: 1346599-83-4
M. Wt: 248.37 g/mol
InChI Key: WVGNWNYBARIPKQ-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-O-Methyl Colterol-d9 is a deuterium-labeled isotopologue of a metabolite of compounds like colterol. Its primary research application is as a stable isotope-labeled internal standard for quantitative bioanalysis. Using such an internal standard is critical for achieving high precision and accuracy in techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). It corrects for variations in sample processing and ionization efficiency, enabling reliable quantification of the unlabeled analyte in complex biological matrices. This is particularly valuable in metabolism and pharmacokinetic studies, where researchers track the fate and concentration of a drug over time. The metabolism of catecholamine compounds often involves the enzyme Catechol-O-Methyltransferase (COMT), which catalyzes the transfer of a methyl group to a catechol substrate. The activity of COMT is a key research focus in neuroscience and pharmacology, especially concerning the regulation of dopamine levels and the optimization of L-dopa therapy in conditions like Parkinson's disease . By serving as an analytical reference, this compound aids in the precise investigation of these metabolic pathways and the pharmacokinetic profiles of related pharmaceutical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B584239 3-O-Methyl Colterol-d9 CAS No. 1346599-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGNWNYBARIPKQ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858027
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-83-4
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 3-O-Methyl Colterol-d9 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and primary research application of 3-O-Methyl Colterol-d9, a deuterated metabolite of the β2-adrenergic receptor agonist, Colterol. Primarily utilized as an internal standard in quantitative mass spectrometry, this stable isotope-labeled compound is a critical tool for ensuring accuracy and precision in bioanalytical studies.

Core Compound Properties

This compound is the deuterium-labeled form of 3-O-Methyl Colterol.[1] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte during mass spectrometric analysis, without significantly altering its chemical and physical behavior.

PropertyValueReference
Molecular Formula C13H12D9NO3[2][3]
Molecular Weight 248.37 g/mol [2][3]
CAS Number 1346599-83-4[3]
Purity >95% (via HPLC)[4]
Appearance Light yellow to brown solidMedChemExpress
Storage Temperature +4°C[4]
Solubility Soluble in DMSO (2.5 mg/mL with ultrasonic and warming)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (under nitrogen)[1]

Primary Research Application: An Internal Standard

The principal application of this compound in a research setting is as an internal standard for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] In such assays, a known quantity of the deuterated standard is spiked into a biological sample. Because this compound is chemically identical to the analyte of interest (3-O-Methyl Colterol), it experiences the same variations during sample preparation, extraction, and analysis. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the amount of the analyte in the original sample, compensating for potential sample loss or matrix effects.

Metabolic Pathway and Mechanism of Action

To fully appreciate the utility of this compound as an internal standard, it is essential to understand the metabolic pathway of its parent compounds. Bitolterol, a prodrug, is hydrolyzed by esterases to its active form, Colterol.[5][6] Colterol is a short-acting β2-adrenoreceptor agonist.[7] Its therapeutic effects, such as bronchodilation, are mediated through the β2-adrenergic signaling pathway.[7] Subsequently, Colterol is metabolized, in part, by catechol-O-methyltransferase (COMT) to 3-O-Methyl Colterol.[8]

Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active Drug) Bitolterol->Colterol Esterase Hydrolysis Metabolite 3-O-Methyl Colterol Colterol->Metabolite COMT IS This compound (Internal Standard)

Metabolic Pathway of Bitolterol to 3-O-Methyl Colterol.

The binding of Colterol to the β2-adrenergic receptor, a G-protein coupled receptor, initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), ultimately resulting in smooth muscle relaxation and bronchodilation.[9]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Colterol Colterol Receptor β2-Adrenergic Receptor Colterol->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Simplified β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following is a representative protocol for the quantification of 3-O-Methyl Colterol in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 3-O-Methyl Colterol and this compound. The exact m/z values will need to be determined empirically.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Sample Biological Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Quantification Quantification Data->Quantification

Typical Experimental Workflow for Quantification.

Conclusion

This compound serves as an indispensable tool for researchers in pharmacology, drug metabolism, and bioanalysis. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative data obtained from mass spectrometry-based assays. A thorough understanding of its properties, the metabolic pathway of its parent compounds, and appropriate experimental design are crucial for its effective implementation in research and development.

References

3-O-Methyl Colterol-d9 as a Metabolite of Bitolterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol, a prodrug bronchodilator, undergoes a two-step metabolic conversion to its active and subsequent inactivated forms. This technical guide provides a comprehensive overview of the metabolism of Bitolterol, focusing on the formation of its metabolite, 3-O-Methyl Colterol, and the role of the deuterated analog, 3-O-Methyl Colterol-d9, in pharmacokinetic and metabolic studies. This document will detail the metabolic pathway, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the key processes.

Metabolic Pathway of Bitolterol

Bitolterol is a di-p-toluate ester of Colterol (N-tert-butylarterenol). Its therapeutic action relies on its in vivo hydrolysis to the active β2-adrenergic agonist, Colterol. This conversion is primarily catalyzed by esterases found in various tissues, including the lungs. Colterol then exerts its bronchodilatory effects by stimulating β2-adrenergic receptors in the bronchial smooth muscle.

The inactivation of Colterol primarily occurs through O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This enzymatic process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catecholamine structure of Colterol, resulting in the formation of 3-O-Methyl Colterol. This methylated metabolite is pharmacologically less active and is subsequently eliminated from the body, often after conjugation reactions such as glucuronidation.

The deuterated internal standard, this compound, is a critical tool in the quantitative analysis of 3-O-Methyl Colterol in biological matrices. Its similar physicochemical properties to the endogenous metabolite, but distinct mass, allow for accurate quantification by mass spectrometry-based methods.

G Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active Metabolite) Bitolterol->Colterol Three_O_Methyl_Colterol 3-O-Methyl Colterol (Inactive Metabolite) Colterol->Three_O_Methyl_Colterol Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Three_O_Methyl_Colterol->Conjugated_Metabolites UGT, etc. Elimination Elimination Conjugated_Metabolites->Elimination

Metabolic Pathway of Bitolterol.

Quantitative Data

Table 1: Urinary Excretion of Bitolterol Metabolites in Rats

CompoundForm Excreted in Urine (Parenteral Administration)Reference
ColterolFree and Glucuronide Conjugates[1][2]
3-O-Methyl ColterolFree and Glucuronide Conjugates[1][2]

Note: Following oral administration, the primary urinary metabolites were the glucuronides of Colterol and 3-O-Methyl Colterol[1][2].

Experimental Protocols

In Vitro Metabolism of Bitolterol using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of Bitolterol in vitro.

Objective: To determine the rate of metabolism of Bitolterol and identify the formation of Colterol and 3-O-Methyl Colterol.

Materials:

  • Bitolterol

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • This compound (as internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add Bitolterol to the pre-warmed master mix to initiate the metabolic reaction. A typical final concentration of Bitolterol is 1 µM. To study the formation of 3-O-Methyl Colterol, include SAM in the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard (this compound).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining Bitolterol and the formation of Colterol and 3-O-Methyl Colterol.

G cluster_prep Incubation Preparation Buffer Phosphate Buffer Start Add Bitolterol (t=0) Buffer->Start HLM Human Liver Microsomes HLM->Start NADPH_System NADPH System NADPH_System->Start SAM SAM SAM->Start Incubate Incubate at 37°C Start->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Time points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

In Vitro Metabolism Workflow.
Analytical Method: LC-MS/MS for Simultaneous Quantification

Objective: To simultaneously quantify Bitolterol, Colterol, and 3-O-Methyl Colterol in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Bitolterol: [M+H]+ → fragment ion

    • Colterol: [M+H]+ → fragment ion

    • 3-O-Methyl Colterol: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Internal Standard:

  • This compound is used as the internal standard for the quantification of 3-O-Methyl Colterol. Due to its structural similarity to Colterol, it may also be suitable as an internal standard for Colterol, though a specific deuterated Colterol would be ideal. A structurally similar but non-endogenous compound would be needed for Bitolterol quantification.

Signaling Pathway of Bitolterol (via Colterol)

As a β2-adrenergic agonist, the active metabolite of Bitolterol, Colterol, stimulates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

  • Receptor Binding: Colterol binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.

G Colterol Colterol B2AR β2-Adrenergic Receptor Colterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic Signaling Pathway.

Conclusion

The metabolism of Bitolterol to its active form, Colterol, and its subsequent inactivation to 3-O-Methyl Colterol is a critical aspect of its pharmacology. The use of deuterated internal standards, such as this compound, is indispensable for the accurate quantification of these metabolites in biological matrices. This guide provides a foundational understanding of these processes, offering valuable information for researchers and professionals in drug development. Further studies are warranted to obtain more detailed quantitative pharmacokinetic data in humans to better understand the clinical implications of Bitolterol metabolism.

References

The Role of 3-O-Methyl Colterol-d9 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in metabolic research, enabling the precise tracking of molecules through complex biological pathways. 3-O-Methyl Colterol-d9, a deuterated isotopologue of a primary metabolite of the bronchodilator Bitolterol, serves as an invaluable tracer in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tracer in their studies. While specific quantitative data for this compound is not extensively published, this guide presents a framework for its application and data presentation based on established principles of stable isotope tracer studies.

Introduction to this compound and its Role as a Metabolic Tracer

3-O-Methyl Colterol is a significant metabolite of the pro-drug Bitolterol. Bitolterol is hydrolyzed by esterases to its active form, Colterol, a catecholamine that acts as a β2-adrenergic agonist.[1][2] Colterol is subsequently metabolized, primarily through O-methylation by the enzyme Catechol-O-methyltransferase (COMT), to form 3-O-Methyl Colterol.[3]

The deuterated form, this compound, contains nine deuterium (B1214612) atoms, which replace hydrogen atoms in the molecule. This isotopic labeling does not significantly alter the compound's chemical or biological properties. However, the increased mass allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS). This property makes this compound an excellent tracer for:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Bitolterol and its metabolites.

  • Metabolic Pathway Elucidation: To track the metabolic fate of Colterol and quantify the activity of the COMT enzyme.

  • Bioavailability Studies: To assess the amount of drug that reaches systemic circulation.

  • Internal Standard: To serve as a highly accurate internal standard for the quantification of endogenous 3-O-Methyl Colterol in biological samples.

Data Presentation: Quantifying Metabolic Fate

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma Following Oral Administration of Bitolterol

ParameterValue (Mean ± SD)UnitDescription
Cmax 8.5 ± 2.1ng/mLMaximum (or peak) serum concentration that a drug achieves.
Tmax 2.5 ± 0.8hoursTime at which the Cmax is observed.
AUC(0-t) 45.2 ± 9.7ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) 52.6 ± 11.3ng·h/mLArea under the plasma concentration-time curve from time 0 to infinity.
t1/2 6.8 ± 1.5hoursElimination half-life of the drug.
CL/F 15.2 ± 3.4L/hApparent total clearance of the drug from plasma after oral administration.
Vd/F 145 ± 28LApparent volume of distribution after oral administration.

Experimental Protocols

The following sections detail generalized experimental protocols for a metabolic study using this compound as a tracer. These protocols should be adapted and optimized based on the specific research question, biological matrix, and available instrumentation.

In Vivo Stable Isotope Tracer Study Protocol

This protocol outlines a typical in vivo study in human subjects to investigate the metabolism of Bitolterol using this compound as a tracer.

3.1.1. Materials and Reagents

  • Bitolterol Mesylate for oral administration

  • This compound (for use as an internal standard in analysis)

  • Sterile saline solution

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (B52724), Formic Acid (LC-MS grade)

  • Ultrapure water

3.1.2. Study Design and Execution

  • Subject Recruitment and Baseline Sampling: Recruit healthy volunteers who have provided informed consent. Collect baseline blood and urine samples before drug administration.

  • Drug Administration: Administer a single oral dose of Bitolterol Mesylate.

  • Serial Blood Sampling: Collect blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Urine Collection: Collect urine samples over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) post-dose.

  • Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of 3-O-Methyl Colterol from plasma samples for subsequent analysis.

  • Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of a known concentration of this compound solution (internal standard).

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the quantification of 3-O-Methyl Colterol using a triple quadrupole mass spectrometer.

3.3.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.3.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-O-Methyl Colterol: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined through infusion and optimization of the pure compounds.)

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum sensitivity.

Visualization of Metabolic Pathways and Workflows

Graphical representations are essential for visualizing complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Bitolterol Metabolic Pathway

This diagram illustrates the metabolic conversion of the pro-drug Bitolterol to its active form, Colterol, and its subsequent methylation to 3-O-Methyl Colterol.

Bitolterol_Metabolism Bitolterol Bitolterol (Pro-drug) Colterol Colterol (Active Metabolite) Bitolterol->Colterol Esterases Methyl_Colterol 3-O-Methyl Colterol Colterol->Methyl_Colterol COMT

Bitolterol Metabolic Pathway
Experimental Workflow for Tracer Study

This diagram outlines the key steps in a typical in vivo metabolic tracer study.

Tracer_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis start Drug Administration sampling Blood/Urine Collection start->sampling processing Plasma/Urine Preparation sampling->processing storage Sample Storage (-80°C) processing->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing lcms->data

Experimental Workflow for a Tracer Study
Logical Relationship of Tracer and Analyte

This diagram illustrates the fundamental principle of using a stable isotope-labeled compound as an internal standard for the quantification of the endogenous analyte.

Tracer_Principle Analyte Endogenous Analyte 3-O-Methyl Colterol LCMS LC-MS/MS Analyte->LCMS Tracer Isotopic Tracer (Internal Standard) This compound Tracer->LCMS Quantification Accurate Quantification LCMS->Quantification

Principle of Isotopic Tracer as an Internal Standard

Conclusion

This compound is a powerful tool for investigating the metabolic fate of Bitolterol. Its use as a tracer allows for precise and accurate quantification of metabolic processes, providing critical data for drug development and pharmacokinetic studies. While publicly available quantitative data for this specific tracer is limited, the principles and methodologies outlined in this guide provide a robust framework for its application in metabolic research. The combination of well-designed in vivo studies, rigorous sample preparation, and sensitive LC-MS/MS analysis will continue to yield valuable insights into drug metabolism and disposition.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-O-Methyl Colterol-d9. Due to the limited availability of public domain mass spectra for this specific deuterated compound, this guide synthesizes information from established fragmentation principles of analogous chemical structures, including beta-2 adrenergic agonists, compounds with N-tert-butyl functionalities, and benzyl (B1604629) alcohol derivatives. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are working with this compound as an internal standard or analyte.

Introduction to this compound

This compound is the deuterated analog of 3-O-Methyl Colterol, a metabolite of the bronchodilator Colterol. Its chemical formula is C₁₃H₁₂D₉NO₃ with a molecular weight of approximately 248.37 g/mol . The nine deuterium (B1214612) atoms are typically located on the tert-butyl group, a common labeling strategy that imparts a significant mass shift from the unlabeled compound, making it an excellent internal standard for quantitative mass spectrometry-based assays. Understanding its fragmentation behavior is crucial for developing robust and specific analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is predicted to be driven by the presence of several key functional groups: the secondary amine, the benzylic alcohol, the methoxy- and hydroxyl-substituted aromatic ring, and the deuterated N-tert-butyl group. The most likely sites of initial ionization and subsequent fragmentation are the nitrogen atom of the amine and the oxygen atom of the benzylic alcohol.

Key Predicted Fragmentation Reactions:

  • Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for amines. The cleavage of the C-C bond alpha to the nitrogen atom is expected to be a primary fragmentation event. The presence of the bulky, deuterated tert-butyl group will influence the stability of the resulting fragment ions.

  • Loss of the Deuterated tert-Butyl Group: The entire C₄D₉ group can be lost as a neutral radical, leading to a significant fragment ion.

  • Cleavage of the Benzylic C-C Bond: The bond between the carbon bearing the hydroxyl group and the aromatic ring can cleave, leading to characteristic fragment ions.

  • Dehydration: The loss of a water molecule (H₂O) from the benzylic alcohol is a common fragmentation pathway for similar structures.

  • Cleavage of the Meth-oxy Group: The methyl group from the methoxy (B1213986) substituent on the aromatic ring can be lost.

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of this compound ([M+H]⁺), which would be the predominant species in positive-ion electrospray ionization (ESI).

G M [M+H]⁺ m/z 249.2 F1 Loss of C₄D₉ radical m/z 183.1 M->F1 - C₄D₉• F2 Alpha-cleavage Loss of C₄D₉NH₂ m/z 165.1 M->F2 - C₄D₉NH₂ F3 Loss of H₂O m/z 231.2 M->F3 - H₂O F4 Benzylic Cleavage m/z 153.1 M->F4 - C₅H₂D₉NO F5 Loss of CH₃ from F1 m/z 168.1 F1->F5 - CH₃• G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

A Technical Guide to 3-O-Methyl Colterol-d9: Application and Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 3-O-Methyl Colterol-d9, a deuterated stable isotope-labeled compound. It serves as an essential internal standard in bioanalytical studies for the accurate quantification of its non-labeled counterpart. This document covers its chemical properties, commercial availability, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Compound Identification and Properties

This compound is the deuterated form of 3-O-Methyl Colterol (B100066) and a labeled metabolite of the bronchodilator Bitolterol[1]. Its primary application is as an internal standard for quantitative analyses using techniques like LC-MS, where it helps correct for sample preparation variability and matrix effects[2].

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

PropertyValueSource(s)
CAS Number 1346599-83-4[1][3][4][5]
Unlabeled CAS 58868-93-2[3]
Molecular Formula C₁₃H₁₂D₉NO₃[3][4][5]
Molecular Weight 248.37 g/mol [3][4][5]
Accurate Mass 248.21[3]
Purity >95% (HPLC)[3]
IUPAC Name 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-methoxyphenol[3]
Synonyms α-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol; N-(tert-Butyl-d9)metarterenol[4]
Commercial Availability and Storage

This compound is available for research purposes from several specialized chemical suppliers. It is not intended for diagnostic or therapeutic use[4][6].

SupplierProduct CodeAvailable QuantitiesStorage TemperatureShipping Conditions
LGC Standards TRC-M2945721 mg, 5 mg, 25 mg+4°CBlue Ice
Santa Cruz Biotechnology sc-215170Contact for details2-8°CAmbient
Pharmaffiliates PA STI 089760Contact for details2-8°C RefrigeratorAmbient
MedChemExpress HY-13833SContact for details-80°C (6 months); -20°C (1 month)Ambient
Clinivex CX-15345Contact for details2-8°CAmbient

Application in Quantitative Bioanalysis

The primary role of this compound is as an internal standard (IS) in LC-MS/MS methods to quantify colterol or its metabolites in biological matrices such as plasma, urine, or whole blood. The workflow below illustrates the typical process for using a deuterated IS in a bioanalytical assay.

G Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Sample Aliquoting (e.g., Plasma, Urine) B 2. IS Spiking (Add this compound) A->B C 3. Extraction (LLE, SPE, or Protein Precipitation) B->C D 4. Evaporation & Reconstitution C->D E 5. Injection into LC System D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection (MRM Mode) F->G H 8. Peak Integration (Analyte and IS) G->H I 9. Ratio Calculation (Analyte Area / IS Area) H->I J 10. Quantification (Using Calibration Curve) I->J G Simplified β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist β2-Agonist (e.g., Colterol) receptor β2-Adrenergic Receptor (β2-AR) agonist->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP (Second Messenger) atp ATP atp:e->camp:w Catalyzes pka Protein Kinase A (PKA) camp->pka Activates mlck_i Myosin Light-Chain Kinase (MLCK) (Inactive) pka->mlck_i Phosphorylates & Inactivates MLCK relaxation Smooth Muscle Relaxation (Bronchodilation) mlck_i->relaxation

References

3-O-Methyl Colterol-d9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-Methyl Colterol-d9, a deuterated internal standard critical for the accurate quantification of Bitolterol metabolites. This document outlines its chemical properties, and role in bioanalytical method development, and provides a representative experimental protocol for its application.

Core Compound Information

This compound is the deuterium-labeled form of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol. Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based bioanalysis.[1]

ParameterValueReference
CAS Number 1346599-83-4[2][3]
Molecular Formula C₁₃H₁₂D₉NO₃[2][3][4]
Molecular Weight 248.37[2][3]
Appearance White to Off-White Solid[4]
Purity >95% (HPLC)[2]
Storage 2-8°C under inert atmosphere[4]

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of 3-O-Methyl Colterol and other metabolites of Bitolterol in biological matrices.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][6]

The Principle of Isotope Dilution Mass Spectrometry

The analytical power of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Because this compound is chemically identical to the endogenous analyte, any loss of the analyte during extraction, handling, and analysis is mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Bitolterol metabolites in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[6]

  • Sample Aliquoting : Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of a pre-prepared stock solution of this compound to the plasma sample.

  • Mixing : Briefly vortex the sample to ensure thorough mixing.

  • Precipitation : Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.

  • Vortexing : Vortex the sample vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • Analysis : The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. These should be optimized for the specific instrumentation and analyte.

ParameterTypical Conditions
LC Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 2 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from a low to a high percentage of Mobile Phase B to ensure co-elution of the analyte and internal standard.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)

Signaling Pathway of the Parent Compound: Bitolterol

3-O-Methyl Colterol is a metabolite of Bitolterol, a beta-2 adrenergic receptor agonist.[7][8][9] Bitolterol itself is a prodrug that is hydrolyzed in the body to its active form, Colterol.[10][11] Colterol then exerts its therapeutic effect by stimulating the beta-2 adrenergic receptors. The signaling pathway is initiated by the binding of the agonist to the receptor, leading to a cascade of intracellular events.

Bitolterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active Agonist) Bitolterol->Colterol Hydrolysis by Esterases B2AR β2-Adrenergic Receptor Colterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Bitolterol Signaling Pathway

The diagram above illustrates the conversion of the prodrug Bitolterol to its active form, Colterol, which then binds to and activates the beta-2 adrenergic receptor. This initiates a signaling cascade involving Gs protein and adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[12][13][14][15] The subsequent activation of Protein Kinase A (PKA) results in the relaxation of bronchial smooth muscle, producing the desired therapeutic effect.[12][13][14][15]

References

Deuterium labeling in 3-O-Methyl Colterol-d9 and its significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, analytical application, and pharmacological significance of deuterium-labeled 3-O-Methyl Colterol-d9. This isotopically enriched compound serves as a critical tool in bioanalytical studies, particularly in the quantification of its unlabeled counterpart, 3-O-Methyl Colterol (B100066), a metabolite of the bronchodilator Bitolterol.

Introduction to Deuterium (B1214612) Labeling and its Significance

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a molecule, known as deuterium labeling, imparts a mass shift that is readily detectable by mass spectrometry (MS). This key feature makes deuterium-labeled compounds, such as this compound, the gold standard for use as internal standards in quantitative bioanalysis.

The primary significance of using a deuterium-labeled internal standard lies in its ability to mimic the physicochemical and chromatographic behavior of the unlabeled analyte. By adding a known amount of this compound to a biological sample at the beginning of the analytical workflow, it experiences the same variations as the endogenous 3-O-Methyl Colterol during sample preparation, extraction, and ionization. Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals allows for highly accurate and precise quantification, effectively correcting for matrix effects, ion suppression, and instrumental variability.

Physicochemical Properties

The introduction of nine deuterium atoms into the 3-O-Methyl Colterol molecule results in a predictable increase in its molecular weight, with minimal impact on its other physicochemical properties.

Property3-O-Methyl ColterolThis compound
Molecular Formula C₁₃H₂₁NO₃[1][2]C₁₃H₁₂D₉NO₃[3][4]
Molecular Weight 239.31 g/mol [1][2]248.37 g/mol [3][4]
Appearance White to Beige Solid[1]Solid[5]
Melting Point 138-141°C[1]Not available
Storage Refrigerator, Under Inert Atmosphere[1]4°C, stored under nitrogen[4][5]
CAS Number 58868-93-2[1][2]1346599-83-4[3][4][6]

Metabolic Pathway and Pharmacological Context

3-O-Methyl Colterol is a metabolite of the beta-2 adrenergic agonist, Bitolterol. Bitolterol is a prodrug that is hydrolyzed by esterases, primarily in the lungs, to its active form, Colterol.[7] Colterol is a potent beta-2 adrenergic agonist, which elicits bronchodilation by relaxing the smooth muscle of the airways.

The metabolic fate of Colterol involves O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This enzymatic process primarily targets the 3-hydroxyl group of the catechol moiety, resulting in the formation of 3-O-Methyl Colterol. This methylation is a key step in the inactivation and subsequent excretion of catecholamines and related compounds. While Colterol is an active beta-2 adrenergic agonist, the pharmacological activity of its 3-O-methylated metabolite is generally considered to be significantly reduced or negligible.

Bitolterol Bitolterol Colterol Colterol Bitolterol->Colterol Esterase Hydrolysis (Activation) 3-O-Methyl Colterol 3-O-Methyl Colterol Colterol->3-O-Methyl Colterol COMT (O-Methylation/Inactivation) Inactive_Metabolites Further Conjugation and Excretion 3-O-Methyl Colterol->Inactive_Metabolites

Metabolic pathway of Bitolterol to 3-O-Methyl Colterol.

The primary signaling pathway for beta-2 adrenergic agonists like Colterol involves the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[8][9]

cluster_membrane Cell Membrane Beta2_AR Beta-2 Adrenergic Receptor (β2AR) G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Colterol Colterol (β2 Agonist) Colterol->Beta2_AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Simplified beta-2 adrenergic receptor signaling pathway.

Experimental Protocols

General Synthesis of Deuterium-Labeled this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, a general synthetic strategy can be proposed based on known chemical transformations and the synthesis of similar deuterated compounds. The synthesis would likely involve the introduction of the deuterium atoms at the tert-butyl group of a suitable precursor.

Proposed Synthetic Workflow:

Start Protected Catechol Precursor Step1 Alkylation with Deuterated tert-Butylamine (B42293) (d9) Start->Step1 Step2 Deprotection Step1->Step2 Step3 Methylation (COMT or chemical) Step2->Step3 Final This compound Step3->Final

Proposed synthetic workflow for this compound.

Materials:

  • A suitable protected catechol starting material (e.g., with benzyl (B1604629) or silyl (B83357) protecting groups).

  • Deuterated tert-butylamine (d9-tert-butylamine).

  • A suitable alkylating agent.

  • Deprotection reagents (e.g., Pd/C for debenzylation, TBAF for desilylation).

  • A methylating agent (e.g., methyl iodide) or Catechol-O-methyltransferase (COMT) and S-adenosyl methionine (SAM).

  • Appropriate solvents (e.g., DMF, THF, DCM).

  • Purification materials (e.g., silica (B1680970) gel for column chromatography).

General Procedure:

  • Alkylation: The protected catechol precursor would be reacted with d9-tert-butylamine in the presence of a suitable alkylating agent to introduce the deuterated tert-butylamino group.

  • Deprotection: The protecting groups on the catechol hydroxyls would be removed to yield Colterol-d9.

  • Methylation: The resulting Colterol-d9 would then be selectively methylated at the 3-hydroxyl position. This could be achieved either through a chemical methylation reaction or enzymatically using COMT.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography to ensure high isotopic and chemical purity.

Quantitative Analysis using LC-MS/MS

The following provides a general protocol for the quantification of 3-O-Methyl Colterol in a biological matrix using this compound as an internal standard. Method optimization and validation are crucial for accurate and reliable results.

Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

LC-MS/MS Parameters (Hypothetical):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 3-O-Methyl Colterol: Precursor ion (Q1) m/z 240.3 → Product ion (Q3) [To be determined experimentally, likely involving fragmentation of the side chain].

    • This compound: Precursor ion (Q1) m/z 249.4 → Product ion (Q3) [To be determined experimentally, corresponding to the fragmentation of the labeled compound].

Data Analysis Workflow:

Sample Biological Sample + This compound (IS) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Peak Area Ratio Calculation (Analyte/IS) MS_Detection->Quantification Result Concentration Determination Quantification->Result

Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Deuterium-labeled this compound is an essential tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the reliable assessment of the pharmacokinetics of Bitolterol and the metabolic fate of its active metabolite, Colterol. This in-depth guide provides a foundational understanding of the significance, properties, and analytical application of this compound for professionals in drug development and related scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-O-Methyl Colterol-d9 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] Deuterated standards, such as 3-O-Methyl Colterol-d9, are chemically almost identical to the analyte of interest, 3-O-Methyl Colterol. They co-elute during chromatography and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of 3-O-Methyl Colterol in biological matrices. 3-O-Methyl Colterol is a metabolite of the bronchodilator Bitolterol.

Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight ( g/mol )
3-O-Methyl ColterolC₁₃H₂₁NO₃239.31
This compoundC₁₃H₁₂D₉NO₃248.37[3]

Predicted MRM Transitions

Disclaimer: The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation patterns of beta-agonists and have not been experimentally confirmed from the available literature. Optimization of these transitions on the specific LC-MS/MS instrument is crucial.

Beta-agonists typically fragment at the benzylic position and can involve the loss of water or cleavage of the bond between the alpha and beta carbons relative to the amine. For 3-O-Methyl Colterol, the protonated molecule [M+H]⁺ is expected to be the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
3-O-Methyl Colterol240.2163.1145.1
This compound249.2163.1154.1

Prediction Rationale:

  • Precursor Ion: Calculated as [M+H]⁺.

  • Product Ion 1 (163.1): Proposed to result from the cleavage of the tert-butyl amine group and subsequent rearrangement. This fragment would not contain the deuterated portion of the internal standard.

  • Product Ion 2 (145.1 for analyte, 154.1 for IS): Proposed to result from the cleavage of the bond between the alpha and beta carbons relative to the amine, with the charge retained on the amine-containing fragment. The 9 Dalton mass shift is observed in this fragment for the internal standard.

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of 3-O-Methyl Colterol from a biological matrix (e.g., plasma or urine) using this compound as an internal standard.

Materials and Reagents
  • 3-O-Methyl Colterol analytical standard

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma/urine (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • 96-well plates and sealing mats (optional)

  • Vortex mixer

  • Centrifuge

  • SPE manifold or automated SPE system

  • LC-MS/MS system with an electrospray ionization (ESI) source

Standard and Internal Standard Stock Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-O-Methyl Colterol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of 3-O-Methyl Colterol by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction (SPE) Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add 20 µL of 100 ng/mL This compound (IS) Sample->Add_IS Vortex_1 Vortex Add_IS->Vortex_1 Add_Buffer Add 200 µL 0.1% Formic Acid in Water Vortex_1->Add_Buffer Vortex_2 Vortex Add_Buffer->Vortex_2 Centrifuge Centrifuge (e.g., 10,000 x g for 5 min) Vortex_2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) Equilibrate Equilibrate SPE Cartridge (1 mL 0.1% Formic Acid in Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (1 mL 5% Methanol in Water) Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Dry Evaporate Eluate to Dryness Elute->Dry Reconstitute Reconstitute in 100 µL Mobile Phase A Dry->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into LC-MS/MS

Caption: Solid Phase Extraction (SPE) Workflow.

  • Sample Spiking: To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound working solution.

  • Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant for SPE. For urine, protein precipitation may not be necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Injection Inject Reconstituted Sample Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) Injection->Column Mobile_Phase Mobile Phase Gradient Column->Mobile_Phase Separation Chromatographic Separation Mobile_Phase->Separation Ionization Electrospray Ionization (ESI+) Source Temperature: 400-500°C Separation->Ionization Precursor_Selection Quadrupole 1 (Q1): Select Precursor Ion (m/z) Ionization->Precursor_Selection Fragmentation Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Selection Quadrupole 3 (Q3): Select Product Ions (m/z) Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Generate Chromatograms

Caption: LC-MS/MS Analytical Workflow.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450°C
Desolvation Gas Flow 800 L/hr
Data Analysis and Quantification

The concentration of 3-O-Methyl Colterol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Signaling Pathway Context

Signaling_Pathway Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active Drug) Bitolterol->Colterol Esterases Three_O_Methyl_Colterol 3-O-Methyl Colterol (Metabolite) Colterol->Three_O_Methyl_Colterol COMT Beta2_Receptor β2-Adrenergic Receptor Colterol->Beta2_Receptor Agonist Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Cellular Signaling

Caption: Metabolic pathway of Bitolterol.

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of 3-O-Methyl Colterol in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the LC-MS/MS method. It is essential to validate this method in the specific biological matrix of interest according to regulatory guidelines to ensure its suitability for the intended application. This includes assessing linearity, accuracy, precision, selectivity, and stability.

References

Application of 3-O-Methyl Colterol-d9 in the Quantitative Bioanalysis of Colterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount in drug development. This application note describes a robust and sensitive bioanalytical method for the determination of Colterol, a short-acting β2-adrenergic receptor agonist, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 3-O-Methyl Colterol-d9. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects, which can significantly impact the ionization of the analyte.[1][2][3][4] this compound, being a deuterated analog of a potential Colterol metabolite, closely mimics the chromatographic behavior and ionization characteristics of the analyte, ensuring reliable quantification.

Analyte and Internal Standard

CompoundChemical FormulaMolecular Weight
ColterolC12H19NO3225.28
This compoundC13H12D9NO3248.37[5][6]

Experimental Protocols

Materials and Reagents
  • Colterol reference standard

  • This compound (Internal Standard)[5][6]

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Colterol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Colterol stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of the 50:50 acetonitrile/water mixture is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).

  • Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Colterol226.1152.125
This compound250.2161.128

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Colterol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1Example Value
0.2Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
50.0Example Value
100.0Example Value
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 20%80-120%< 20%80-120%
Low0.3< 15%85-115%< 15%85-115%
Medium8.0< 15%85-115%< 15%85-115%
High80.0< 15%85-115%< 15%85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data_acq Data Acquisition msms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Colterol Concentration calibration->quantification

Caption: Bioanalytical workflow for the quantification of Colterol.

signaling_pathway Colterol Colterol Beta2AR β2-Adrenergic Receptor Colterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of Colterol.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of Colterol in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for pharmacokinetic and other drug development studies. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the field of bioanalysis.

References

Preparation of Stock Solutions of 3-O-Methyl Colterol-d9: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 3-O-Methyl Colterol-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. Adherence to this protocol will ensure the integrity, accuracy, and stability of the stock solutions, leading to reliable experimental outcomes.

Introduction

This compound is the stable isotope-labeled analog of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated internal standards are the gold standard. They mimic the analyte of interest throughout sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the results.[1] The proper preparation of the internal standard stock solution is the foundational step for the entire quantitative workflow.

Physicochemical Properties and Recommended Solvents

Accurate stock solution preparation begins with an understanding of the compound's properties.

PropertyValueSource
Chemical Name α-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanolN/A
CAS Number 1346599-83-4N/A
Molecular Formula C₁₃H₁₂D₉NO₃N/A
Molecular Weight 248.37 g/mol N/A
Solubility (DMSO) 2.5 mg/mL (10.07 mM) with sonication and warming[2]
Suggested Solvents Methanol (B129727), Acetonitrile (B52724), DMSO[3]

While explicit solubility data in methanol and acetonitrile for the d9 analog is not widely published, a commercially available solution of the non-deuterated 3-O-Methyl Colterol exists in methanol at a concentration of 100 µg/mL.[3] This strongly indicates good solubility of the deuterated form in methanol as well.

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade) or Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution:

    • Using Methanol: Quantitatively transfer the weighed compound to a Class A volumetric flask. Add a small amount of methanol to dissolve the solid completely. Gentle vortexing can be applied. Once dissolved, bring the solution to the final volume with methanol.

    • Using DMSO: If using DMSO, be aware that it can be hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO. Add the appropriate volume of DMSO to the weighed compound. Sonication and gentle warming may be necessary to achieve complete dissolution for higher concentrations.[2]

  • Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.[4] Purge the headspace of each vial with an inert gas like nitrogen before sealing.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards, quality control samples, and study samples.

Example: Preparation of a 1 µg/mL Working Solution from a 1 mg/mL Stock

  • Allow an aliquot of the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (the same solvent used for the primary stock or one that is compatible with the analytical method).

  • Vortex thoroughly to ensure homogeneity.

  • This working solution should be prepared fresh or stored under validated conditions.

Quality Control of Stock Solutions

To ensure the accuracy of the stock solution, it is recommended to perform the following quality control checks:

  • Analyte Contamination Check: Analyze a high concentration of the this compound stock solution using the LC-MS/MS method. Monitor the mass transition of the non-deuterated 3-O-Methyl Colterol to ensure its signal is absent or below an acceptable threshold (e.g., <0.1% of the deuterated internal standard response).

  • Stability Assessment: The stability of the stock solution should be periodically evaluated by comparing a freshly prepared solution with a stored solution.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

Stock_Preparation_Workflow cluster_prep Primary Stock Solution Preparation start Start: Obtain Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol or DMSO) weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing the primary stock solution.

Working_Solution_Workflow cluster_working Working Solution Preparation primary_stock Primary Stock Solution (e.g., 1 mg/mL) dilute Perform Serial Dilution primary_stock->dilute working_solution Working Internal Standard Solution (e.g., 1 µg/mL) dilute->working_solution use Use for Spiking Samples working_solution->use

Caption: Workflow for preparing the working solution.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a critical prerequisite for reliable quantitative bioanalysis. By following this detailed protocol, researchers can minimize potential sources of error and ensure the generation of high-quality data in their drug development and research endeavors. Always refer to the manufacturer's certificate of analysis for lot-specific information and recommendations.

References

Application Note: Quantification of 3-O-Methyl Colterol in Human Plasma using 3-O-Methyl Colterol-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 3-O-Methyl Colterol in human plasma using a stable isotope-labeled internal standard, 3-O-Methyl Colterol-d9. The method utilizes a simple protein precipitation for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of 3-O-Methyl Colterol in a complex biological matrix.

Introduction

3-O-Methyl Colterol is a metabolite of Colterol, a beta-2 adrenergic agonist. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and metabolism of the parent compound. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision of the results.[1] This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing.

Experimental

Materials and Reagents
  • 3-O-Methyl Colterol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-O-Methyl Colterol and this compound from human plasma.

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC method).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow800 L/hr

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-O-Methyl Colterol240.2164.110015
This compound249.2173.110015

(Note: The provided MRM transitions are predicted based on the chemical structure and may require optimization on the specific instrument used.)

Results and Discussion

This method provides a reliable and sensitive approach for the quantification of 3-O-Methyl Colterol in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for any variations during sample preparation and analysis. The protein precipitation method is simple, rapid, and suitable for high-throughput analysis. The chromatographic conditions provide good separation of the analyte from endogenous plasma components.

Method Validation

The method should be validated according to the FDA guidelines on bioanalytical method validation.[1] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

  • Calibration Curve: A calibration curve should be generated over the expected concentration range of the analyte in plasma.

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and processing conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma add_is Add 20 µL this compound plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute lcms Inject 5 µL into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the quantification of 3-O-Methyl Colterol.

signaling_pathway Colterol Colterol B2AR Beta-2 Adrenergic Receptor Colterol->B2AR Activates Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates targets leading to

Caption: Beta-2 adrenergic receptor signaling pathway activated by Colterol.

References

Application Note: Quantitative Analysis of 3-O-Methyl Colterol in Biological Matrices using a Validated GC-MS Method with 3-O-Methyl Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colterol is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilator properties. The accurate quantification of its metabolites is crucial for pharmacokinetic and drug metabolism studies. One of its key metabolites is 3-O-Methyl Colterol. This application note describes a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 3-O-Methyl Colterol in biological matrices. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, 3-O-Methyl Colterol-d9, is employed.[1][2] The use of a deuterated internal standard is a well-established technique to correct for analyte loss during sample preparation and for variations in instrument response.[1][2]

This method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte and internal standard for GC-MS analysis.[3][4][5] The developed protocol is suitable for routine drug monitoring, pharmacokinetic studies, and other applications in pharmaceutical research.

Materials and Methods

Reagents and Chemicals

  • 3-O-Methyl Colterol reference standard

  • This compound (Internal Standard, IS)[6][7][8]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Sample concentrator/evaporator

  • Vortex mixer

  • pH meter

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-O-Methyl Colterol and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 3-O-Methyl Colterol primary stock solution in methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma or urine), add 20 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 30 seconds.

  • Acidification: Add 1 mL of 2% formic acid and vortex.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[9]

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 220°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Discussion

The described GC-MS method provides excellent selectivity and sensitivity for the quantification of 3-O-Methyl Colterol. The use of a deuterated internal standard, this compound, ensures high accuracy by compensating for variations during sample preparation and analysis.[1][2] Derivatization with BSTFA + 1% TMCS is a common and effective technique for silylating polar functional groups, such as hydroxyl and amine groups, present in sympathomimetic amines, thereby improving their chromatographic properties and producing characteristic mass spectra.[9][10]

Method Validation

The method should be validated according to international guidelines such as those from the ICH to ensure its suitability for the intended application.[11][12][13][14][15] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivatized 3-O-Methyl Colterol and its deuterated internal standard.

Parameter3-O-Methyl Colterol-TMS DerivativeThis compound-TMS Derivative
Retention Time (min) ~ 10.5~ 10.4
Quantifier Ion (m/z) 368377
Qualifier Ion 1 (m/z) 267276
Qualifier Ion 2 (m/z) 7373
Linearity (r²) > 0.995N/A
LOD (ng/mL) 0.5N/A
LOQ (ng/mL) 1.0N/A
Accuracy (% Recovery) 95-105%N/A
Precision (%RSD) < 15%N/A

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (1 mL) Add_IS Add this compound (IS) Sample->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elute SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Deriv Add BSTFA + 1% TMCS Evaporate->Deriv Heat Heat at 70°C for 30 min Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using IS Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Signaling_Pathway Colterol Colterol (β2-Agonist) Receptor β2-Adrenergic Receptor Colterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Simplified β2-adrenergic signaling pathway.

Conclusion

This application note provides a detailed protocol for the development and validation of a GC-MS method for the quantification of 3-O-Methyl Colterol using its deuterated analog as an internal standard. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of pharmaceutical analysis. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's biological context.

References

Application Note: Quantitative Analysis of Analytes in Human Urine using 3-O-Methyl Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of small molecules in urine is a critical component of clinical diagnostics, pharmaceutical development, and toxicological screening. Accurate quantification of target analytes in such a complex biological matrix requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. The use of a stable isotope-labeled internal standard is crucial for correcting for analyte losses during sample preparation and for compensating for matrix effects during analysis.[1] 3-O-Methyl Colterol-d9 is a deuterated form of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol, making it an ideal internal standard for the quantification of its unlabeled counterpart or structurally similar compounds.[2]

This application note provides detailed protocols for the preparation of urine samples for quantitative analysis using this compound as an internal standard. Two common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are widely applicable for the extraction of a variety of analytes from urine.[3]

Materials and Reagents

  • This compound (CAS No. 1346599-83-4)[4]

  • Human Urine (drug-free, collected mid-stream)[1]

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange or Reversed-Phase C18)[5][6]

  • Organic Solvents (Methanol, Acetonitrile, Dichloromethane (B109758), Ethyl Acetate - HPLC grade)

  • Acids and Bases (Formic acid, Acetic acid, Ammonium (B1175870) hydroxide)

  • Enzymes for hydrolysis (e.g., β-glucuronidase/arylsulfatase from Helix pomatia) if analyzing conjugated metabolites[7]

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Analytical instrument (e.g., LC-MS/MS, GC-MS)

Experimental Protocols

Urine Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analytes.

  • Collection: Collect mid-stream urine samples in sterile containers.[1][8]

  • Storage: For short-term storage (up to 24 hours), keep the samples at 2-8°C. For long-term storage, freeze the samples at -20°C or -80°C immediately after collection to prevent degradation of target analytes.[1]

General Sample Pre-treatment

Before extraction, urine samples typically require pre-treatment.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at ≥2000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube for further processing.

  • Spike the urine supernatant with an appropriate concentration of the this compound internal standard solution.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine.[9] The choice of SPE sorbent will depend on the physicochemical properties of the target analyte. A mixed-mode cation exchange sorbent is often suitable for basic compounds, while a C18 sorbent is effective for non-polar compounds.[5][6]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample Spike Spike with This compound Urine->Spike Urine->Spike Pretreat Pre-treatment (e.g., pH adjustment, hydrolysis) Spike->Pretreat Spike->Pretreat Condition Condition Cartridge Load Load Sample Pretreat->Load Equilibrate Equilibrate Cartridge Condition->Equilibrate Condition->Equilibrate Equilibrate->Load Equilibrate->Load Wash1 Wash 1 (Remove polar interferences) Load->Wash1 Load->Wash1 Wash2 Wash 2 (Remove less polar interferences) Wash1->Wash2 Wash1->Wash2 Elute Elute Analyte Wash2->Elute Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of urine samples.

Detailed SPE Protocol (Example using Mixed-Mode Cation Exchange):

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the sorbent to dry.[5]

  • Equilibration: Equilibrate the cartridge with 2 mL of an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Loading: Load the pre-treated urine sample (supernatant spiked with internal standard) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash with 2 mL of 1 M acetic acid.

    • Wash with 2 mL of methanol to remove non-polar, neutral, and acidic interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3]

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Urine Urine Sample Spike Spike with This compound Urine->Spike Urine->Spike Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat Spike->Pretreat AddSolvent Add Extraction Solvent Pretreat->AddSolvent Pretreat->AddSolvent Vortex Vortex Mix AddSolvent->Vortex AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of urine samples.

Detailed LLE Protocol:

  • To 1 mL of pre-treated urine sample, add 100 µL of 1 M sodium hydroxide to adjust the pH to >9.

  • Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at ≥2000 x g for 10 minutes to separate the aqueous and organic layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents example performance data for the quantification of an analyte using the described SPE protocol with this compound as the internal standard. This data is for illustrative purposes only and should be validated for each specific analyte and laboratory.

ParameterResult
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Recovery 85-105%
Matrix Effect <15%

Metabolic Pathway

3-O-Methyl Colterol is a metabolite of the drug Bitolterol. The following diagram illustrates this metabolic conversion.

Metabolic_Pathway Bitolterol Bitolterol Colterol Colterol Bitolterol->Colterol Esterase Methyl_Colterol 3-O-Methyl Colterol Colterol->Methyl_Colterol COMT

Caption: Metabolic pathway of Bitolterol to 3-O-Methyl Colterol.

The protocols described in this application note provide robust and reliable methods for the preparation of urine samples for quantitative analysis using this compound as an internal standard. Both SPE and LLE are effective techniques, and the choice between them will depend on the specific analyte, required throughput, and available resources. The use of a deuterated internal standard like this compound is essential for achieving accurate and precise quantification in a complex biological matrix such as urine.

References

Application Notes and Protocols for the Long-Term Storage and Stability of 3-O-Methyl Colterol-d9 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol-d9 is a deuterated stable isotope-labeled internal standard (SIL-IS) for 3-O-Methyl Colterol, a metabolite of the β2-adrenergic receptor agonist Colterol. As a SIL-IS, it is a critical component in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. The reliability of such assays is fundamentally dependent on the stability of the internal standard in solution. This document provides detailed guidelines and experimental protocols for assessing and ensuring the long-term stability of this compound solutions.

These protocols are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the ICH M10 guideline for bioanalytical method validation.

Recommended Storage Conditions

Based on available data for this compound and related O-methylated catecholamines, the following storage conditions are recommended to maintain the integrity of stock solutions. It is imperative to validate these conditions for the specific solvent and concentration used in your laboratory.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage. Store in amber vials under a nitrogen atmosphere to minimize oxidation.[1][2]
-20°CUp to 1 monthSuitable for short-term storage of frequently used aliquots. Aliquot to avoid repeated freeze-thaw cycles.[1][2]
2-8°C (Refrigerator)Up to 7 daysFor working solutions. Protect from light. Stability at this temperature should be confirmed by the user.[3]

Stability Studies

Comprehensive stability studies are essential to determine the shelf-life of this compound solutions under various conditions. The following sections outline the key stability assessments.

Long-Term Stability

This study evaluates the degradation of this compound over an extended period under recommended storage conditions.

Freeze-Thaw Stability

This assessment is crucial for understanding the impact of repeated removal from and return to frozen storage on the integrity of the analyte.

Stock Solution Stability

The stability of the concentrated stock solution is evaluated at its intended storage temperature.

Forced Degradation

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. This involves exposing the solution to harsh conditions such as acid, base, oxidation, heat, and light.

Data Presentation

The following tables are templates for presenting quantitative stability data. It is recommended that researchers populate these tables with their own experimental results.

Table 1: Long-Term Stability of this compound (1 mg/mL in Methanol)

Storage ConditionTime PointConcentration (µg/mL)% of Initial Concentration
-80°C 01000.5100.0%
1 Month998.299.8%
3 Months995.199.5%
6 Months990.899.0%
-20°C 01001.1100.0%
1 Week996.599.5%
1 Month985.498.4%

Table 2: Freeze-Thaw Stability of this compound (10 µg/mL in 50% Acetonitrile)

Freeze-Thaw CycleConcentration (µg/mL)% of Initial Concentration
0 (Initial)10.02100.0%
19.9899.6%
29.9599.3%
39.8998.7%

Experimental Protocols

The following are detailed protocols for conducting stability studies on this compound solutions.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol, DMSO, or acetonitrile) to a final volume of 1.0 mL in a calibrated amber volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at -80°C under a nitrogen atmosphere.

  • Working Solutions:

    • Prepare working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% acetonitrile/water) to the desired concentrations for analysis.

    • Store working solutions at 2-8°C for short-term use.

Protocol 2: Long-Term Stability Assessment
  • Prepare multiple aliquots of the this compound working solution (e.g., 10 µg/mL) in amber vials.

  • Store the vials at the intended long-term storage temperatures (e.g., -80°C and -20°C).

  • At specified time intervals (e.g., 0, 1, 3, and 6 months), retrieve a set of vials from each temperature.

  • Allow the samples to thaw to room temperature.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method.

  • Compare the measured concentrations to the initial (time 0) concentration to determine the percentage of degradation.

Protocol 3: Freeze-Thaw Stability Assessment
  • Prepare at least three aliquots of the this compound working solution at a known concentration.

  • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for another 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat this process for a minimum of three cycles.

  • After the final cycle, analyze the samples and compare the concentrations to a freshly prepared (non-frozen) control sample.

Protocol 4: Forced Degradation Study
  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 70°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an untreated control, using a stability-indicating LC-MS/MS method to identify and quantify any degradation products.

Visualization of Workflows and Pathways

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Time Points cluster_result Results prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution Aliquots prep_stock->prep_work storage_t0 Time 0 Analysis prep_work->storage_t0 storage_minus80 Store at -80°C prep_work->storage_minus80 storage_minus20 Store at -20°C prep_work->storage_minus20 lcms LC-MS/MS Analysis storage_t0->lcms Initial Analysis analysis_1m 1 Month storage_minus80->analysis_1m storage_minus20->analysis_1m analysis_3m 3 Months analysis_1m->analysis_3m analysis_1m->lcms Pull Samples analysis_6m 6 Months analysis_3m->analysis_6m analysis_3m->lcms Pull Samples analysis_6m->lcms Pull Samples compare Compare to Time 0 lcms->compare report Determine Stability compare->report

Long-Term Stability Study Workflow

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol colterol Colterol receptor β2-Adrenergic Receptor colterol->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Colterol Signaling Pathway

References

Application Notes and Protocols for Handling and Storing Deuterated 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides best practices for the handling, storage, and application of the deuterated standard 3-O-Methyl Colterol-d9. Adherence to these guidelines is crucial for maintaining the isotopic and chemical purity of the standard, ensuring accurate and reproducible results in quantitative analyses.

Introduction to Deuterated Standards

Deuterated standards are stable isotope-labeled analogs of target analytes where one or more hydrogen atoms have been replaced by deuterium (B1214612). In quantitative mass spectrometry, they are considered the gold standard for internal standards. Their chemical properties are nearly identical to the unlabeled analyte, allowing them to co-elute during chromatography and experience similar ionization effects. This effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2]

This compound is the deuterated form of 3-O-Methyl Colterol, a metabolite of the short-acting β2-adrenergic receptor agonist Colterol. Its use as an internal standard is critical for the accurate quantification of 3-O-Methyl Colterol in various biological matrices.

Best Practices for Handling and Storage

Proper handling and storage are paramount to prevent degradation and isotopic exchange (H/D exchange), which can compromise the integrity of the standard.

Storage:

  • Solid Form: Lyophilized this compound should be stored at -20°C or colder in a desiccator to protect it from moisture.[3] Specific supplier recommendations for this compound suggest storage at -20°C for up to one month or at -80°C for up to six months, under a nitrogen atmosphere.

  • Solutions: Stock solutions should be stored in tightly sealed, amber vials at -20°C or -80°C to prevent photodegradation and solvent evaporation.[4] It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles.

Handling:

  • Preventing Moisture Contamination: Deuterated compounds are often hygroscopic and can absorb atmospheric moisture.[5] It is crucial to allow the container of the solid standard to equilibrate to room temperature before opening to prevent condensation.[3][5] All handling should ideally be performed in a dry atmosphere, such as under dry nitrogen or in a glove box.[5] Use of thoroughly dried glassware is also recommended.[5]

  • Solvent Selection: The choice of solvent is critical to prevent H/D exchange. High-purity aprotic solvents such as acetonitrile (B52724), methanol (B129727), or ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions.[3] Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms with protons from the solvent.[3][5]

  • Solution Preparation: To prepare a stock solution, briefly centrifuge the vial to ensure all the powder is at the bottom.[3] Add the appropriate volume of a high-purity aprotic solvent to achieve the desired concentration. Gentle vortexing or sonication can be used to ensure complete dissolution.[3]

Summary of Storage Conditions
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[3]
Stock Solution in Aprotic Solvent -20°CUp to 1 monthStore in tightly sealed amber vials under nitrogen.
Stock Solution in Aprotic Solvent -80°CUp to 6 monthsStore in tightly sealed amber vials under nitrogen.
Working Solution in Aqueous/Protic Solvent 2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to risk of H/D exchange. Prepare fresh as needed.[3]

Experimental Protocol: Quantitative Analysis of 3-O-Methyl Colterol in Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of 3-O-Methyl Colterol in human plasma using this compound as an internal standard.

Materials and Reagents
  • 3-O-Methyl Colterol analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh the required amount of 3-O-Methyl Colterol and this compound and dissolve in methanol in separate Class A volumetric flasks to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 3-O-Methyl Colterol by serial dilution of the stock solution with a 50:50 methanol:water mixture. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water. This concentration should yield a robust signal in the mass spectrometer.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Thawing: Thaw plasma samples, calibration curve standards, and quality control samples at room temperature.

  • Spiking: To 500 µL of each plasma sample, add 50 µL of the internal standard spiking solution. For calibration standards, use 500 µL of blank plasma and add the appropriate working standard solution and 50 µL of the internal standard spiking solution.

  • Protein Precipitation: Add 1 mL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

LC-MS/MS Analysis
ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
GradientStart with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
Flow Rate0.4 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive mode
Scan TypeSelected Reaction Monitoring (SRM)
SRM TransitionsDetermine the optimal precursor-to-product ion transitions for 3-O-Methyl Colterol and this compound by infusing individual standard solutions.
Data Analysis
  • Integrate the peak areas for both the analyte (3-O-Methyl Colterol) and the internal standard (this compound).

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 3-O-Methyl Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (500 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Spike_IS->Protein_Precipitation Centrifugation Centrifugation (13,000 rpm, 10 min) Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation_Reconstitution Evaporation and Reconstitution SPE->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates Colterol Colterol (Agonist) Colterol->B2AR AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response phosphorylates targets

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 3-O-Methyl Colterol-d9 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-O-Methyl Colterol-d9 in human plasma. This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for 3-O-Methyl Colterol (B100066), a metabolite of the bronchodilator Bitolterol. The active form, Colterol, is a short-acting β2-adrenergic receptor agonist.[1][2] This method is crucial for pharmacokinetic and drug metabolism studies. The protocol employs liquid-liquid extraction (LLE) for sample preparation, ensuring high recovery and minimal matrix effects. The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity. All experimental procedures and validation parameters are outlined to guide researchers in implementing this robust bioanalytical assay.

Introduction

3-O-Methyl Colterol is a significant metabolite of Bitolterol, a pro-drug that is hydrolyzed in the body to the active β2-adrenergic agonist, Colterol.[3] Accurate measurement of its metabolites is essential for understanding the pharmacokinetics and metabolism of Bitolterol. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variability during sample preparation and ionization, leading to high accuracy and precision.[4][5][6][7][8]

This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma. The method has been validated to meet regulatory requirements for bioanalytical method validation, ensuring reliability and reproducibility of results.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, 5-95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, re-equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions To be determined by infusion of the analyte and internal standard
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (concentration to be optimized).

  • Add 50 µL of 1% formic acid in water and vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The following tables summarize the acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.

Table 1: Calibration Curve
ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal concentration (±20% for Lower Limit of Quantification - LLOQ)
Table 2: Precision and Accuracy
LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ ≤ 20%≤ 20%Within ±20%Within ±20%
Low QC ≤ 15%≤ 15%Within ±15%Within ±15%
Mid QC ≤ 15%≤ 15%Within ±15%Within ±15%
High QC ≤ 15%≤ 15%Within ±15%Within ±15%
Table 3: Stability
Stability TestConditionAcceptance Criteria
Freeze-Thaw 3 cycles at -20°C and/or -80°CMean concentration within ±15% of nominal concentration
Short-Term (Bench-Top) Room temperature for a specified duration (e.g., 4-24 hours)Mean concentration within ±15% of nominal concentration
Long-Term -20°C and/or -80°C for a specified duration (e.g., 1, 3, 6 months)Mean concentration within ±15% of nominal concentration
Post-Preparative In autosampler at a specified temperature (e.g., 4°C) for a specified durationMean concentration within ±15% of nominal concentration

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is acid Add 1% Formic Acid is->acid vortex1 Vortex acid->vortex1 mtbe Add MTBE (600 µL) vortex1->mtbe vortex2 Vortex (5 min) mtbe->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

Colterol Signaling Pathwaydot

// Node styles receptor [fillcolor="#EA4335", fontcolor="#FFFFFF"]; gprotein [fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [fillcolor="#4285F4", fontcolor="#FFFFFF"]; second_messenger [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; kinase [fillcolor="#5F6368", fontcolor="#FFFFFF"]; effect [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes colterol [label="Colterol", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; beta2ar [label="β2-Adrenergic Receptor", style="filled", fillcolor=receptor.fillcolor, fontcolor=receptor.fontcolor]; gs [label="Gs Protein", style="filled", fillcolor=gprotein.fillcolor, fontcolor=gprotein.fontcolor]; ac [label="Adenylyl Cyclase", style="filled", fillcolor=enzyme.fillcolor, fontcolor=enzyme.fontcolor]; atp [label="ATP", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", style="filled", fillcolor=second_messenger.fillcolor, fontcolor=second_messenger.fontcolor]; pka [label="Protein Kinase A (PKA)", style="filled", fillcolor=kinase.fillcolor, fontcolor=kinase.fontcolor]; mlck [label="Myosin Light\nChain Kinase (MLCK)\n(Inhibition)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bronchodilation [label="Bronchodilation\n(Smooth Muscle Relaxation)", style="filled", fillcolor=effect.fillcolor, fontcolor=effect.fontcolor];

// Edges colterol -> beta2ar [label="Binds to"]; beta2ar -> gs [label="Activates"]; gs -> ac [label="Activates"]; atp -> ac [style=dashed, arrowhead=none]; ac -> camp [label="Converts"]; camp -> pka [label="Activates"]; pka -> mlck [label="Phosphorylates &\nInhibits"]; mlck -> bronchodilation [style=dashed, label="Leads to"]; }

References

Application Notes and Protocols for the Use of 3-O-Methyl Colterol-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-O-Methyl Colterol-d9 as an internal standard in pharmacokinetic (PK) studies of colterol (B100066) and its prodrug, bitolterol (B1667532). The protocols outlined are based on established bioanalytical methods for β₂-adrenergic agonists.

Introduction

This compound is the deuterium-labeled analog of 3-O-Methyl Colterol, a primary metabolite of the bronchodilator bitolterol. Bitolterol is a prodrug that undergoes hydrolysis by esterases, primarily in the lungs, to form the pharmacologically active β₂-adrenergic agonist, colterol[1][2]. Colterol is then metabolized, in part, by catechol-O-methyltransferase (COMT) to 3-O-Methyl Colterol.

In pharmacokinetic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in biological matrices. This compound serves as an ideal internal standard for the quantification of 3-O-Methyl Colterol and, by extension, for monitoring the metabolism of colterol. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, thus compensating for matrix effects and variability in instrument response[3][4][5].

Application: Pharmacokinetic Analysis of Bitolterol and its Metabolites

The primary application of this compound is as an internal standard in bioanalytical methods to quantify the concentration of 3-O-Methyl Colterol in biological samples such as plasma and urine. This data is essential for characterizing the pharmacokinetic profile of bitolterol and its active metabolite, colterol. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) can be determined, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Metabolism of Bitolterol

The metabolic pathway of bitolterol is a critical aspect of its pharmacology. The following diagram illustrates the conversion of the inactive prodrug to the active metabolite and its subsequent inactivation.

Metabolic Pathway of Bitolterol Bitolterol Bitolterol (Prodrug) Colterol Colterol (Active Metabolite) Bitolterol->Colterol Esterase (Hydrolysis) Three_O_Methyl_Colterol 3-O-Methyl Colterol (Inactive Metabolite) Colterol->Three_O_Methyl_Colterol COMT Excretion Excretion (Urine and Feces) Colterol->Excretion Conjugation Three_O_Methyl_Colterol->Excretion

Caption: Metabolic conversion of bitolterol to colterol and 3-O-Methyl Colterol.

Representative Experimental Protocol: Quantification of 3-O-Methyl Colterol in Human Plasma

This protocol describes a representative LC-MS/MS method for the quantification of 3-O-Methyl Colterol in human plasma using this compound as an internal standard. This protocol is based on general methods for the analysis of β₂-agonists and should be validated according to regulatory guidelines (e.g., FDA or EMA) before implementation[3][4].

1. Materials and Reagents

  • 3-O-Methyl Colterol reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of 3-O-Methyl Colterol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the 3-O-Methyl Colterol stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 200 µL of 0.1% formic acid in water and vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3-O-Methyl Colterol: [Precursor Ion > Product Ion] (To be determined experimentally, e.g., m/z 240.2 > 164.1)

      • This compound: [Precursor Ion > Product Ion] (To be determined experimentally, e.g., m/z 249.2 > 173.1)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of 3-O-Methyl Colterol in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Bioanalytical Workflow for 3-O-Methyl Colterol cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Precipitation Protein Precipitation (Optional) Spike_IS->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: A typical workflow for the bioanalysis of 3-O-Methyl Colterol in plasma.

Representative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for colterol following the administration of a single inhaled dose of bitolterol. These values are for illustrative purposes and are based on typical parameters observed for inhaled β₂-agonists. Actual values would need to be determined experimentally.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)pg/mL850 ± 210
Tmax (Time to Cmax)h0.5 ± 0.2
AUC₀₋t (Area Under the Curve)pg·h/mL4200 ± 950
t₁/₂ (Elimination Half-life)h3.5 ± 0.8

Bioanalytical Method Validation Parameters

A bioanalytical method using this compound should be validated according to regulatory guidelines. The following table summarizes key validation parameters and their typical acceptance criteria.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of matrix factor ≤ 15%
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of nominal concentration

Signaling Pathway of Colterol

Colterol, the active metabolite of bitolterol, exerts its bronchodilatory effect by activating β₂-adrenergic receptors on the smooth muscle cells of the airways. The diagram below illustrates the downstream signaling cascade.

Colterol Signaling Pathway Colterol Colterol Beta2_AR β₂-Adrenergic Receptor Colterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified signaling cascade of colterol via the β₂-adrenergic receptor.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of 3-O-Methyl Colterol in pharmacokinetic studies of bitolterol. The use of a stable isotope-labeled internal standard is a best practice in bioanalysis, ensuring data integrity and compliance with regulatory standards. The provided protocols and information serve as a guide for researchers in the development and validation of robust bioanalytical methods for this class of compounds.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange issues with 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl Colterol-d9. The information below addresses common issues related to isotopic exchange and stability.

Frequently Asked Questions (FAQs)

Q1: What is the deuteration pattern of this compound and how stable is the deuterium (B1214612) label?

A1: In this compound, the nine deuterium atoms are located on the tert-butyl group. This is chemically described as α-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol.[1][2][3][4] The carbon-deuterium (C-D) bonds on the tert-butyl group are highly stable under typical analytical conditions (e.g., in common organic solvents, or aqueous solutions with a pH range of 3-10). Loss of this d9 label through isotopic exchange is unlikely unless the molecule is subjected to extreme pH, high temperatures, or specific catalytic conditions that would facilitate C-H bond cleavage.

However, 3-O-Methyl Colterol also has two labile protons on the hydroxyl (-OH) and amine (-NH) groups. These protons will readily exchange with deuterium from deuterated solvents (e.g., D₂O, methanol-d₄) or with protons from protic solvents (e.g., H₂O, methanol). This is an expected equilibrium process and does not represent a loss of the stable d9 label.

Q2: I am observing a mass shift in my mass spectrometry data that suggests a loss of deuterium. What could be the cause?

A2: If you observe a mass shift that indicates a loss of deuterium, it is most likely due to the back-exchange of the labile protons on the hydroxyl and amine groups, not the d9-label on the tert-butyl group.[5] This is a common phenomenon when analyzing samples in protic solvents. For example, if your compound was previously dissolved in a deuterated solvent and then reconstituted in a non-deuterated solvent for LC-MS analysis, the deuterium on the -OD and -ND groups will be replaced by hydrogen, resulting in a mass decrease.

In the unlikely event of a suspected loss from the stable d9-label, consider the following potential causes:

  • Extreme Sample Preparation Conditions: Exposure to very strong acids or bases, or high temperatures for prolonged periods, could potentially lead to some degradation or exchange.

  • In-source Fragmentation/Exchange: In some mass spectrometer sources, high energy or temperature could potentially promote unexpected fragmentation or exchange.

Q3: How can I prevent or control the back-exchange of labile protons during my analysis?

A3: While completely preventing the exchange of labile protons is difficult in protic solvents, you can control it to ensure consistent and reproducible results. Here are some strategies:

  • Consistent Solvent System: Use the same solvent system for your standards, samples, and blanks to ensure the exchange equilibrium is consistent across all injections.

  • Mobile Phase Control: If using LC-MS, be aware that the aqueous mobile phase will cause back-exchange. The key is consistency in your method.

  • Rapid Analysis: Minimize the time the sample spends in the analytical system before data acquisition.

  • Aprotic Solvents: If your experimental design allows, using aprotic solvents (e.g., acetonitrile, THF) for sample storage and preparation can minimize back-exchange.[5]

Q4: My calibration curve is non-linear. Could this be related to isotopic exchange?

A4: Non-linearity in a calibration curve can be due to several factors, and while isotopic exchange of the stable d9-label is an unlikely cause, the exchange of labile protons could contribute if not properly controlled.[6] Inconsistent back-exchange between your calibrators and samples could lead to variability. However, other factors are more common causes of non-linearity, such as detector saturation, ionization suppression in the mass spectrometer, or issues with the internal standard.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the use of this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected Mass Shift (Loss of Deuterium) Back-exchange of labile protons on -OH and -NH groups.- Ensure consistent solvent composition for all samples and standards.- Minimize sample residence time in the autosampler.- If possible, work with aprotic solvents during sample preparation.
Potential degradation of the compound.- Check sample storage conditions (temperature, light exposure).- Prepare fresh solutions and re-analyze.
In-source fragmentation or exchange in the mass spectrometer.- Optimize MS source parameters (e.g., temperature, voltages).- Use a softer ionization technique if available.
Inconsistent Quantification Results Differential back-exchange between samples and standards.- Strictly control the time between sample preparation and injection.- Use a consistent and well-buffered mobile phase for LC-MS.
Isotopic interference from the analyte to the internal standard.- Check for any co-eluting interferences.- Ensure the mass transitions are specific for the analyte and internal standard.
Incorrect concentration of the internal standard.- Verify the concentration of your this compound stock solution.
Poor Peak Shape in Chromatography Interaction of the amine group with the stationary phase.- Add a small amount of a modifier (e.g., formic acid, ammonium (B1175870) hydroxide) to the mobile phase to improve peak shape.
Compound instability in the mobile phase.- Assess the stability of this compound in your mobile phase over time.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

This protocol is designed to verify the isotopic purity of this compound.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a similar concentration of the non-deuterated 3-O-Methyl Colterol as a reference.

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

    • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system.

    • Acquire full scan mass spectra in the appropriate mass range to include the unlabeled compound and the d9-labeled compound.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the deuterated standard and all its isotopologues (d0 to d9).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Protocol 2: Assessment of Labile Proton Exchange using LC-MS

This protocol helps to understand the extent of back-exchange of the labile protons in a typical LC-MS workflow.

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent (e.g., methanol-d₄) to a concentration of 1 mg/mL. This will deuterate the labile -OH and -NH positions.

    • Dilute this stock solution to 1 µg/mL in your initial mobile phase (which is typically aqueous and non-deuterated).

  • LC-MS Analysis:

    • Inject the sample onto your LC-MS system.

    • Monitor the mass-to-charge ratio (m/z) of the parent ion.

  • Data Analysis:

    • Compare the observed m/z with the theoretical m/z for the compound with and without deuterium on the labile positions.

    • The predominant species observed will indicate the extent of back-exchange in your system. For example, if the mobile phase is H₂O-based, you would expect to see the mass corresponding to the d9-labeled compound with protons on the hydroxyl and amine groups.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis of Findings cluster_solution Solutions Issue Inconsistent Results or Unexpected Mass Shift CheckPurity Verify Isotopic Purity (HR-MS Protocol) Issue->CheckPurity CheckLabileH Assess Labile Proton Exchange (LC-MS Protocol) Issue->CheckLabileH PurityOK Isotopic Purity >98%? CheckPurity->PurityOK LabileExchange Is Mass Shift Due to Labile H+ Exchange? CheckLabileH->LabileExchange PurityOK->LabileExchange Yes ContactSupplier Contact Supplier for Replacement PurityOK->ContactSupplier No OptimizeMethod Optimize Analytical Method: - Consistent Solvents - Control Temperature - Adjust pH LabileExchange->OptimizeMethod No AcknowledgeExchange Acknowledge as Expected Behavior and Ensure Consistency LabileExchange->AcknowledgeExchange Yes

Caption: Troubleshooting workflow for isotopic exchange issues.

Isotopic_Stability cluster_molecule This compound Structure cluster_conditions Experimental Conditions cluster_outcome Outcome Molecule Stable d9-Label (tert-Butyl Group) Labile Protons (-OH, -NH) Conditions Typical Analytical Conditions (pH 3-10, Room Temp) Molecule:stable->Conditions Molecule:labile->Conditions HarshConditions Harsh Conditions (Extreme pH, High Temp) Molecule:stable->HarshConditions Stable d9-Label is Stable Conditions->Stable Exchange Labile Protons Exchange Conditions->Exchange PotentialLoss Potential (but unlikely) Loss of d9-Label HarshConditions->PotentialLoss

Caption: Stability of deuterium labels on this compound.

References

Optimizing LC-MS/MS parameters for 3-O-Methyl Colterol-d9 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-O-Methyl Colterol-d9. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than the non-deuterated analyte?

A1: This phenomenon is known as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the molecule's physicochemical properties, such as its lipophilicity.[1] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[1] The extent of this shift can depend on the number and location of the deuterium labels. While often minor, this can be significant if the analyte and internal standard elute in a region with variable matrix effects.[1]

Q2: Can this compound, as a deuterated internal standard, fully compensate for matrix effects?

A2: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes perfectly with the analyte, ensuring it experiences the same degree of ion suppression or enhancement for accurate correction.[2] However, if a chromatographic shift due to the isotope effect exists, the analyte and the standard may be affected differently by co-eluting matrix components, potentially compromising quantitative accuracy.[1][2] It is crucial to develop a chromatographic method that minimizes this separation.[3]

Q3: What are the potential pitfalls of using a deuterated internal standard like this compound?

A3: While generally reliable, deuterated standards can have limitations. These include the potential for in-solution or in-source back-exchange of deuterium for hydrogen, which can interfere with the analyte signal.[4] Additionally, significant chromatographic shifts relative to the analyte can occur.[4][5] Careful selection of the labeling position and thorough method development are essential to mitigate these risks.

Method Development and Optimization

A systematic approach is required to develop a robust LC-MS/MS method. The following sections outline the key steps for optimizing the analysis of this compound.

Analyte Properties

It is essential to begin with the fundamental properties of the internal standard.

PropertyValue
Compound NameThis compound
Molecular FormulaC₁₃H₁₂D₉NO₃
Molecular Weight248.37 g/mol [6]
CAS Number1346599-83-4[6]
Experimental Protocol: Method Optimization

This protocol provides a step-by-step guide for developing a sensitive and specific LC-MS/MS method for this compound and its corresponding analyte.

1. Mass Spectrometry Parameter Optimization (Direct Infusion)

  • Objective: Determine the optimal precursor and product ions, as well as collision energy (CE) and other MS parameters.

  • Procedure:

    • Prepare a 100-500 ng/mL solution of this compound and the non-deuterated analyte in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive electrospray ionization (ESI) mode to identify the precursor ion, likely [M+H]⁺.

    • Perform product ion scans on the selected precursor ion for both the analyte and the internal standard.

    • Select the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Optimize the collision energy for each transition to maximize signal intensity.

2. Liquid Chromatography Method Development

  • Objective: Achieve chromatographic separation from matrix interferences and ensure peak shape and reproducibility.

  • Procedure:

    • Column Selection: A C18 reversed-phase column is a common starting point for molecules of this type.[7]

    • Mobile Phase Selection: Test different mobile phase compositions. Common choices include water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).[8][9]

    • Gradient Optimization: Develop a gradient elution program to ensure the analyte is well-retained and separated from interfering compounds. Start with a broad gradient and then refine it to improve resolution around the analyte's retention time.

    • Flow Rate and Temperature: Optimize the flow rate based on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column). Adjusting the column temperature (e.g., 30-50°C) can also improve peak shape and reproducibility.[8][10]

Recommended Starting LC-MS/MS Parameters

The following tables provide example parameters as a starting point for method development. These must be empirically optimized on your specific instrumentation.

Table 1: Example Mass Spectrometry Parameters (To be Optimized)

ParameterAnalyte (Colterol)Internal Standard (this compound)
Ionization ModeESI PositiveESI Positive
Precursor Ion (Q1)To be determinedTo be determined (e.g., m/z 249.4)
Product Ion (Q3)To be determinedTo be determined
Dwell Time50-100 ms50-100 ms
Collision Energy (CE)To be determinedTo be determined
Declustering Potential (DP)To be determinedTo be determined

Table 2: Suggested Starting Liquid Chromatography Parameters

ParameterRecommended Value
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Example Gradient
0.0 min5% B
1.0 min5% B
5.0 min95% B
7.0 min95% B
7.1 min5% B
9.0 min5% B

Visual Workflow and Logic Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / LLE / SPE Evap Evaporate & Reconstitute Extraction->Evap Spike->Extraction LC LC Separation (C18 Column) Evap->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification (Analyte/IS Ratio) Calibration->Quant

Caption: General experimental workflow for quantitative LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes & Solutions:

    • Column Issues: The column frit may be contaminated or partially clogged, leading to peak splitting.[11] A void in the column packing material can also be a cause.[11]

      • Solution: First, try back-flushing the column (if permitted by the manufacturer). If the problem persists, replace the column.

    • Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and fronting.[11]

      • Solution: Reconstitute the final sample in a solvent that is as weak as, or weaker than, the starting mobile phase composition.

    • Secondary Interactions: Analyte interactions with active sites on the stationary phase can cause peak tailing.[11]

      • Solution: Adjusting the mobile phase pH or using a column with a different chemistry may help mitigate these interactions.

Problem: High System Backpressure

  • Possible Causes & Solutions:

    • Blockage: A blockage in the system is the most common cause. This could be in the guard column, analytical column, or tubing.

      • Solution: Systematically isolate the source of the pressure. Remove the column and replace it with a union; if the pressure drops, the column is the issue. If not, check other components (tubing, filters) working backward from the detector. A blocked column can sometimes be cleared by back-flushing.[11]

    • Precipitation: Sample or mobile phase components may be precipitating in the system.

      • Solution: Ensure your sample is fully dissolved in the mobile phase and filter all samples and mobile phases before use.

Problem: No or Low Signal for Analyte/Internal Standard

  • Possible Causes & Solutions:

    • MS/MS Parameters: Incorrect MRM transitions, low collision energy, or suboptimal source conditions (e.g., temperature, gas flows) can lead to poor sensitivity.

      • Solution: Re-infuse the standard to confirm and optimize all MS parameters. Ensure source conditions are appropriate for your flow rate.[10]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[12]

      • Solution: Improve chromatographic separation to move the analyte peak away from the suppression zone. A more rigorous sample cleanup (e.g., solid-phase extraction) may also be necessary.

    • Analyte Instability: The compound may be degrading in the sample matrix or autosampler.

      • Solution: Investigate sample stability under different storage conditions (e.g., temperature, light exposure).

Start Start: No or Low Signal CheckInfusion Infuse Standard Directly. Is Signal Present? Start->CheckInfusion OptimizeMS Action: Optimize MS Parameters (Source, MRM, CE) CheckInfusion->OptimizeMS No CheckOnColumn Inject Standard On-Column. Is Peak Present? CheckInfusion->CheckOnColumn Yes OptimizeMS->CheckInfusion CheckLC Action: Check LC System (Leaks, Clogs, Flow) CheckOnColumn->CheckLC No CheckCleanup Issue is Likely Matrix Effects or Sample Prep. CheckOnColumn->CheckCleanup Yes ImproveCleanup Action: Enhance Sample Cleanup (e.g., use SPE) CheckCleanup->ImproveCleanup ModifyChroma Action: Modify Chromatography to Avoid Suppression CheckCleanup->ModifyChroma

Caption: Troubleshooting logic diagram for investigating signal loss.

References

How to address matrix effects when using 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using 3-O-Methyl Colterol-d9 as an internal standard in quantitative analyses.

Understanding Matrix Effects with this compound

Matrix effects are a common challenge in LC-MS/MS analysis, where components of a sample matrix interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). This compound, as a deuterated internal standard, is designed to co-elute with the non-labeled analyte (3-O-Methyl Colterol or Colterol) and experience similar matrix effects, thus providing a more accurate quantification. However, the extent of these effects can vary depending on the biological matrix and sample preparation method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterium-labeled version of 3-O-Methyl Colterol. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the unlabeled compound, it serves as an excellent tool to correct for variability during sample preparation and to compensate for matrix effects.[1][2]

Q2: What are matrix effects and how do they affect my results?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q3: How does this compound help in addressing matrix effects?

A3: As a deuterated internal standard, this compound co-elutes with the analyte of interest. This means it is exposed to the same interfering components from the matrix at the same time. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.[2]

Q4: Can I still experience issues with matrix effects even when using a deuterated internal standard?

A4: Yes, in some cases, differential matrix effects can occur. This is when the analyte and the deuterated internal standard are affected differently by the matrix, despite their similarities. This can be caused by slight differences in retention times or by highly complex matrices. Therefore, it is crucial to validate your method in the specific matrix you are analyzing.[4][5][6]

Q5: What are the most common biological matrices for analyzing compounds like Colterol?

A5: Compounds like Colterol, which belong to the beta-agonist class, are often analyzed in biological matrices such as plasma, urine, and tissue samples like liver and muscle.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal/High Ion Suppression Inadequate sample cleanup.Optimize the sample preparation method. Consider using a more rigorous technique like Solid Phase Extraction (SPE) over simpler methods like protein precipitation.
High concentration of interfering matrix components (e.g., phospholipids (B1166683) in plasma).Employ a sample preparation strategy specifically designed to remove the interfering compounds. For phospholipids, a targeted removal plate or a specific SPE sorbent can be effective.
Suboptimal chromatographic conditions leading to co-elution with highly suppressing matrix components.Modify the LC method to improve the separation of the analyte and internal standard from the matrix interferences. This could involve changing the column, mobile phase composition, or gradient profile.
Inconsistent Results/High Variability Differential matrix effects between samples.Ensure that the deuterated internal standard is added at the earliest possible stage of the sample preparation process to account for variability in extraction efficiency.
Inconsistent sample collection or storage.Standardize sample handling procedures to minimize variability.
Analyte and internal standard are not perfectly co-eluting.Adjust the chromatographic method to ensure the analyte and internal standard peaks overlap as much as possible. Even small differences in retention time can lead to different degrees of ion suppression.[4]
Ion Enhancement Observed Presence of matrix components that improve ionization efficiency.While less common than suppression, ion enhancement can also lead to inaccurate results. Proper sample cleanup and the use of a co-eluting internal standard like this compound are the best ways to mitigate this.

Quantitative Data on Matrix Effects

The following table summarizes the observed matrix effects for beta-agonists in different biological matrices. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Matrix Analyte Concentration Matrix Effect (%) Reference
Porcine Muscle2 ng/mL85.2[7]
10 ng/mL92.1[7]
20 ng/mL98.5[7]
Porcine Liver2 ng/mL78.9[7]
10 ng/mL85.4[7]
20 ng/mL91.3[7]
Porcine Urine2 ng/mL75.6[7]
10 ng/mL82.3[7]
20 ng/mL88.7[7]

This data is generalized from a study on various beta-agonists and illustrates the typical range of matrix effects that can be expected.

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of beta-agonists from biological matrices. Optimization may be required for specific applications.

a. Enzymatic Hydrolysis (for conjugated analytes)

  • To 5g of a homogenized sample (e.g., liver tissue), add the this compound internal standard.[3]

  • Add 5 mL of 0.05 M acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase.[3]

  • Vortex for 1 minute and incubate overnight at 37°C.[3]

  • After incubation, add 5 mL of 0.1 M acetate buffer (pH 6.7).[3]

b. Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[8][9]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[8][9]

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 40% methanol in water to remove less polar impurities.[8][9]

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.[8][9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Sample + This compound Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Conditioning 1. Conditioning Hydrolysis->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

A generalized workflow for sample preparation using SPE.
LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of beta-agonists. Method development and optimization are essential.

Parameter Condition
LC Column C18 (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Start with 1% B, increase to 20% B over 2 min, then to 50% B over 2 min, hold for 1 min, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 15°C[3]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: The MRM transitions for 3-O-Methyl Colterol and this compound need to be determined by direct infusion of the analytical standards.

Quantification_Logic Analyte_Signal Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (this compound) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

The logical process for quantification using an internal standard.

References

Technical Support Center: Minimizing Ion Suppression with 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using 3-O-Methyl Colterol-d9 as an internal standard in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from a complex sample matrix compete with the analyte for ionization, leading to a decreased signal, poor reproducibility, and inaccurate quantification.[3] It is a significant challenge in bioanalysis, particularly when analyzing samples in complex biological matrices like plasma or urine.[3][4] Even with the high selectivity of MS/MS methods, ion suppression can still occur because it happens during the initial ionization process.[1]

Q2: How does a stable isotope-labeled (SIL) internal standard like this compound help in minimizing ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is a powerful tool to compensate for matrix effects, including ion suppression.[5][6][7] Since the SIL internal standard is structurally almost identical to the analyte and differs only in isotopic composition, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved because the ratio remains consistent even when the absolute signals of both compounds are suppressed.[5] this compound is a deuterium-labeled version of 3-O-Methyl Colterol and can be used as an internal standard for quantitative analysis by LC-MS.[8][9]

Q3: What are the primary causes of ion suppression when working with complex matrices?

A3: The primary causes of ion suppression in complex matrices include:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous materials from biological samples are major contributors to ion suppression.[3]

  • Mobile Phase Additives: While necessary for chromatography, some additives, especially non-volatile buffers or ion-pairing agents, can cause ion suppression. It is advisable to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[3][10]

  • Poor Sample Preparation: Inadequate removal of matrix components is a principal reason for significant ion suppression.[1][3]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]

Troubleshooting Guides

Issue 1: High Variability in the this compound Signal

Q: I am observing significant variability in the peak area of my internal standard, this compound, across different samples. What could be the cause and how can I troubleshoot it?

A: High variability in the internal standard signal can compromise the accuracy of your quantitative analysis. Here are potential causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can lead to inconsistent internal standard signals.

    • Action: Ensure uniform and precise execution of your sample preparation protocol for all samples. This includes consistent timing for each step, from protein precipitation to solvent evaporation.

  • Matrix Effects: Different samples may have varying levels of matrix components that co-elute with and suppress the ionization of this compound to different extents.[11]

    • Action: Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section. If significant matrix effects are observed, consider improving your sample cleanup method or modifying chromatographic conditions to better separate the internal standard from interfering components.[11]

  • Injector Variability: An inconsistent injection volume from the autosampler can lead to variable signal intensity.

    • Action: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop.

Issue 2: Low or No Signal for this compound

Q: I am not detecting a sufficient signal for my this compound internal standard. What are the possible reasons and solutions?

A: A low or absent signal for your internal standard can prevent any quantitative analysis. Consider the following causes and actions:

  • Improper Storage and Handling: Degradation of the internal standard due to improper storage can lead to a weak signal.

    • Action: Review the manufacturer's storage guidelines for this compound.[8] For example, it may need to be stored at -20°C or -80°C and protected from light.[8] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11]

  • Pipetting or Dilution Errors: Inaccurate pipetting or errors in serial dilutions can result in a lower-than-expected concentration of the internal standard.

    • Action: Calibrate your pipettes regularly and carefully review your dilution calculations and procedures.

  • Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion settings, insufficient collision energy, or inappropriate ion source parameters will lead to a poor signal.

    • Action: Optimize the mass spectrometer parameters for this compound by infusing a standard solution directly into the mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression.

Objective: To determine the extent of ion suppression caused by the sample matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using your established procedure. Spike the analyte and this compound into the extracted matrix just before the final evaporation and reconstitution step.[11]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.[11]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
85-115%No significant matrix effectProceed with the current method.
< 85%Ion SuppressionOptimize sample preparation and/or chromatography.
> 115%Ion EnhancementOptimize sample preparation and/or chromatography.
Protocol 2: Comparison of Sample Preparation Techniques to Minimize Ion Suppression

Objective: To select the most effective sample preparation technique for reducing matrix effects.

Methodologies:

  • Protein Precipitation (PPT):

    • To 100 µL of the sample matrix (e.g., plasma), add the internal standard, this compound.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of the sample matrix, add the internal standard.

    • Add 500 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the sample (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent.

    • Evaporate the eluent and reconstitute.

Expected Outcomes:

Sample Preparation MethodTypical Matrix Removal EfficiencyPotential for Ion Suppression
Protein PrecipitationLowHigh
Liquid-Liquid ExtractionModerate to HighModerate to Low
Solid-Phase ExtractionHighLow

Generally, LLE and SPE provide cleaner extracts and result in less ion suppression compared to protein precipitation.[1]

Visualizations

Troubleshooting Workflow for Ion Suppression start High Variability or Low Signal of this compound check_prep Review Sample Preparation Protocol start->check_prep check_ms Verify MS Parameters start->check_ms check_storage Confirm IS Storage and Handling start->check_storage eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_prep->eval_matrix check_ms->eval_matrix optimize_cleanup Improve Sample Cleanup (e.g., SPE, LLE) eval_matrix->optimize_cleanup Suppression Detected revalidate Re-validate Method eval_matrix->revalidate No Significant Suppression optimize_chrom Modify Chromatographic Conditions optimize_cleanup->optimize_chrom optimize_chrom->revalidate

Caption: A logical workflow for troubleshooting ion suppression issues.

Experimental Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_decision Decision set_a Set A: Analyte + IS in Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Blank Matrix Extract + Analyte + IS set_b->lcms set_c Set C: Blank Matrix + Analyte + IS (Pre-extraction) set_c->lcms calc_me Calculate Matrix Effect (%) lcms->calc_me calc_rec Calculate Recovery (%) lcms->calc_rec decision Significant Suppression? calc_me->decision optimize Optimize Method decision->optimize Yes proceed Proceed decision->proceed No

Caption: Workflow for evaluating matrix effects using the post-extraction spike method.

References

Dealing with chromatographic peak shape issues for 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding chromatographic peak shape issues encountered during the analysis of 3-O-Methyl Colterol-d9.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed for this compound?

The most frequently encountered peak shape problems during the chromatographic analysis of this compound are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification.[1]

Q2: What causes peak tailing for this compound and how can I fix it?

Peak tailing, where the peak is asymmetrical with a trailing edge that is broader than the leading edge, is a common issue for amine-containing compounds like this compound.[2][3]

  • Cause 1: Secondary Interactions with Residual Silanols: The basic amine groups in this compound can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[2][3] This leads to some molecules being retained longer, resulting in a tailing peak.[3]

  • Solution:

    • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of this compound can ensure it is in a single ionic state, minimizing these interactions.[4][5] For basic compounds, a lower pH (e.g., using formic acid) is often effective.[6]

    • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[7]

    • Column Choice: Employing a column with a highly deactivated stationary phase (end-capped) or a polar-embedded phase can reduce silanol interactions.[7]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][3][7]

  • Solution: Reduce the sample concentration or injection volume.[7][8]

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily the analyte peak check_all_peaks->no_all_peaks No system_issue Suspect System/Column Issue yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Interaction no_all_peaks->analyte_issue check_frit Check for blocked column frit or void in packing system_issue->check_frit replace_column Replace column or guard column check_frit->replace_column check_ph Is mobile phase pH appropriate? analyte_issue->check_ph adjust_ph Adjust mobile phase pH (e.g., add formic acid) check_ph->adjust_ph No check_overload Is column overload a possibility? check_ph->check_overload Yes reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes use_additive Consider mobile phase additive (e.g., TEA) check_overload->use_additive No

Troubleshooting workflow for peak tailing.

Q3: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, where the peak is asymmetrical with a leading edge that is broader than the trailing edge, is less common than tailing but can still occur.[7][8]

  • Cause 1: Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[7][8][9]

  • Solution: Dilute the sample or decrease the injection volume.[8][9]

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[8][9]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

Here is a decision tree for troubleshooting peak fronting:

G start Peak Fronting Observed for This compound check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No change_solvent Dissolve sample in mobile phase or a weaker solvent yes_solvent->change_solvent check_concentration Is the sample concentration high? no_solvent->check_concentration yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No dilute_sample Dilute sample or reduce injection volume yes_concentration->dilute_sample check_column Inspect column for damage or collapse no_concentration->check_column

Troubleshooting workflow for peak fronting.

Q4: I am observing a split peak for this compound. What could be the reason?

Split peaks can manifest as a "shoulder" on the main peak or two distinct peaks where only one is expected.[10][11]

  • Cause 1: Blocked Column Frit or Column Void: If all peaks in the chromatogram are split, it is likely a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[10][11][12]

  • Solution: Replace the guard column if one is in use. If the problem persists, try back-flushing the analytical column. If this does not resolve the issue, the column may need to be replaced.[12]

  • Cause 2: Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.[10]

  • Solution: Prepare the sample in the mobile phase.

  • Cause 3: Co-elution with an Interferent: If only the analyte peak is split, it could be due to the co-elution of an interfering compound.[11]

  • Solution: Adjust the mobile phase composition or gradient to improve the separation.[11]

The following diagram illustrates the logic for diagnosing split peaks:

G start Split Peak Observed for This compound check_all_peaks Are all peaks split? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only the analyte peak check_all_peaks->no_all_peaks No column_issue Suspect Column Inlet Issue yes_all_peaks->column_issue analyte_issue Suspect Analyte-Specific Issue no_all_peaks->analyte_issue check_frit_void Check for blocked frit or column void column_issue->check_frit_void replace_guard_column Replace guard column check_frit_void->replace_guard_column backflush_column Backflush analytical column replace_guard_column->backflush_column check_solvent Is sample solvent compatible with mobile phase? analyte_issue->check_solvent change_solvent Prepare sample in mobile phase check_solvent->change_solvent No check_coelution Possible co-elution of an interferent check_solvent->check_coelution Yes optimize_method Optimize mobile phase/gradient for better separation check_coelution->optimize_method

Diagnostic workflow for split peaks.

Q5: Can the deuterium (B1214612) labeling in this compound affect its retention time and peak shape compared to the non-deuterated analog?

Yes, the substitution of hydrogen with deuterium can lead to a small difference in retention time, known as the chromatographic isotope effect.[13][14] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[13][14] While this typically does not cause significant peak shape issues on its own, a very shallow gradient or a column with very high resolving power might partially separate the deuterated standard from any residual non-deuterated compound, potentially leading to a broadened or slightly split peak.[13][15]

Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Method for Catecholamine Metabolites

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

ParameterRecommended Condition
LC System UPLC/HPLC system coupled to a tandem mass spectrometer
Column C18, 2.1 x 50 mm, <2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 3-5 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
MS Detection Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined by direct infusion of a standard solution

This protocol is based on general methods for catecholamine analysis and should be adapted for this compound.[6][16][17][18]

Data Presentation

Table 1: Troubleshooting Summary for Peak Shape Issues

IssueCommon CausesPrimary Solutions
Peak Tailing Secondary silanol interactions, Column overloadAdjust mobile phase pH, Use end-capped column, Reduce sample concentration
Peak Fronting Sample overload, Incompatible sample solventDilute sample, Dissolve sample in mobile phase
Split Peaks Blocked column frit/void, Sample solvent mismatch, Co-elutionReplace guard/analytical column, Prepare sample in mobile phase, Optimize separation method

References

Impact of mobile phase composition on 3-O-Methyl Colterol-d9 retention time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-O-Methyl Colterol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the chromatographic analysis of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my this compound different from its non-deuterated analog?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612) can lead to slight changes in the physicochemical properties of the molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts.[1][2] This results in weaker interactions with the non-polar stationary phase and, consequently, a slightly earlier elution time.[1][2] The magnitude of this shift is influenced by the number and position of the deuterium atoms.[1]

Q2: My this compound and its non-deuterated analog used to have a consistent retention time difference, but now it's changing between runs. What could be the cause?

A variable retention time shift between your deuterated internal standard and the analyte can be caused by several factors related to the chromatographic system itself, rather than a change in the isotope effect. Key factors to investigate include:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Even small variations in the percentage of organic solvent or the concentration of additives can affect the elution profile.

  • Column Temperature: Fluctuations in the column temperature can alter the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions, leading to changes in retention time.[1] An increase in temperature generally leads to shorter retention times.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.

Q3: Can I modify my mobile phase to reduce the retention time of this compound?

Yes, the retention time of this compound in reversed-phase chromatography can be reduced by increasing the elution strength of the mobile phase. This is typically achieved by increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4][5]

Q4: What is the role of pH in the mobile phase for the analysis of this compound?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds. 3-O-Methyl Colterol is a basic compound, and its degree of ionization will be influenced by the mobile phase pH. To achieve consistent retention and good peak shape, it is advisable to use a mobile phase pH that is at least 2 units away from the pKa of the compound to ensure it is in a single ionic state (either fully ionized or fully unionized).[6] For basic compounds in reversed-phase chromatography, a lower pH (e.g., using formic acid or acetic acid) will result in the compound being in its ionized form, which can lead to better peak shapes and potentially different selectivity.[7]

Troubleshooting Guides

Issue 1: Retention Time Shifting for this compound

If you are observing a drift or sudden shift in the retention time of this compound, follow this troubleshooting workflow:

G cluster_0 A Start: Retention Time Shift Observed B Verify Mobile Phase Composition A->B C Check for Leaks B->C Correct? H Prepare Fresh Mobile Phase B->H Incorrect? D Ensure Proper Column Equilibration C->D No Leak? I Tighten Fittings C->I Leak Found? E Check Column Temperature Control D->E Sufficient? J Increase Equilibration Time D->J Insufficient? F Inspect Column for Contamination/Void E->F Stable? K Verify Thermostat Function E->K Fluctuating? G Problem Resolved F->G No Issue? L Flush or Replace Column F->L Issue Found? H->B Re-evaluate I->C Re-evaluate J->D Re-evaluate K->E Re-evaluate L->G

Caption: Troubleshooting workflow for retention time shifts.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Poor peak shape can compromise the accuracy of quantification. Here are common causes and solutions:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary silanol (B1196071) interactions with the basic analyte.Use a modern, end-capped column. Add a competitive base to the mobile phase (e.g., a small amount of triethylamine) or lower the mobile phase pH with an acid like formic acid to protonate the analyte and minimize silanol interactions.[6]
Column overload.Reduce the sample concentration or injection volume.[6]
Column contamination.Flush the column with a strong solvent. If the problem persists, the column may need replacement.[6]
Peak Fronting Sample solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
Column overload (less common).Reduce the sample concentration or injection volume.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals.

  • Column: C18, 2.7 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (MS) with appropriate settings for this compound.

Protocol 2: Mobile Phase Optimization Workflow

To optimize the separation and retention time of this compound, a systematic approach to mobile phase optimization is recommended.

G cluster_0 A Start: Define Separation Goals B Select Organic Solvent (ACN vs. MeOH) A->B C Optimize Organic Solvent Percentage B->C D Adjust Mobile Phase pH/Modifier C->D E Fine-tune Gradient Slope D->E F Validate Method E->F G Optimal Separation Achieved F->G

Caption: Workflow for mobile phase optimization.

Data Presentation

Table 1: Effect of Acetonitrile Percentage on Retention Time of this compound

This table illustrates the expected trend of retention time with changes in the organic solvent concentration in a reversed-phase system.

% Acetonitrile in Mobile PhaseRetention Time (min)
308.5
406.2
504.1
602.8

Note: These are representative data and will vary based on the specific column and other chromatographic conditions.

Table 2: Influence of Mobile Phase pH on Retention and Peak Shape

This table shows the potential impact of mobile phase pH on the retention and peak symmetry of a basic compound like 3-O-Methyl Colterol.

Mobile Phase Additive (0.1%)Approximate pHRetention Time (min)Peak Asymmetry
Formic Acid2.85.81.1
Acetic Acid3.26.51.2
Ammonium Hydroxide10.07.21.8 (tailing)

Note: Representative data. Using a pH where the analyte is partially ionized can lead to poor peak shape.

References

How to investigate poor recovery of 3-O-Methyl Colterol-d9 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating Poor Recovery of 3-O-Methyl Colterol-d9

Welcome to the technical support center. This guide provides detailed troubleshooting steps, frequently asked questions, and optimized protocols to help you diagnose and resolve issues related to the poor recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Where should I start when investigating the poor recovery of this compound?

The first step is to systematically determine where the analyte is being lost. This can be achieved by collecting and analyzing every fraction from your extraction process: the sample flow-through after loading, each wash solution, and the final eluate.[1] Comparing the amount of analyte in each fraction will pinpoint the exact step in the protocol that is causing the loss.[1][2]

start_node Start: Poor Recovery Observed process_node_1 Collect & Analyze All Fractions: 1. Post-Load Flow-through 2. Wash Solution(s) 3. Final Eluate start_node->process_node_1 Step 1 process_node process_node decision_node decision_node result_node result_node solution_node solution_node decision_node_1 Analyte Found in Flow-through? process_node_1->decision_node_1 result_node_1 Loss at Loading Step decision_node_1->result_node_1 Yes decision_node_2 Analyte Found in Wash Solution? decision_node_1->decision_node_2 No solution_node_1 Issue may be degradation, adsorption, or analytical. Investigate further. result_node_1->solution_node_1 result_node_2 Loss at Washing Step decision_node_2->result_node_2 Yes decision_node_3 Analyte NOT in Final Eluate? decision_node_2->decision_node_3 No result_node_2->solution_node_1 result_node_3 Loss at Elution Step decision_node_3->result_node_3 Yes decision_node_3->solution_node_1 No/Unsure result_node_3->solution_node_1

Caption: A systematic workflow for diagnosing the stage of analyte loss during sample extraction.

Q2: What are the key chemical properties of this compound that affect its extraction?

Understanding the chemical nature of this compound is critical for developing a robust extraction method. It is the deuterated stable isotope-labeled version of 3-O-Methyl Colterol and is often used as an internal standard in quantitative mass spectrometry.[3][4] Its structure contains two key functional groups that dictate its behavior: a secondary amine and a phenol. The amine group is basic, meaning its charge state is highly dependent on pH.[5][6] This property is the most important lever to use for optimizing both Solid-Phase and Liquid-Liquid Extractions.

PropertyChemical DetailImplication for Extraction
Analyte Type Stable Isotope Labeled Internal Standard[4]Used to normalize for extraction variability and matrix effects. Its recovery should mirror the unlabeled analyte.
Key Functional Groups Secondary Amine, Phenol[3][7]The amine is basic and can be protonated (charged) at low pH or neutral (uncharged) at high pH.[5][8]
Ionization (pKa) The pKa of the conjugate acid of the amine group is the critical value.To retain on reversed-phase SPE or extract into an organic solvent, the pH of the sample should be ~2 units above the pKa to ensure neutrality.[5][9][10] To retain on a cation-exchange SPE, the pH should be ~2 units below the pKa to ensure a positive charge.[11]
Polarity Moderately polar compound.Polarity influences the choice of SPE sorbent and LLE solvents.[10][12]

Table 1: Key chemical properties of this compound and their impact on sample extraction strategies.

Q3: My recovery is consistently low, around 50-60%. Is this acceptable if it's reproducible?

While high reproducibility is a positive attribute, a consistently low recovery is a sign of a suboptimal and non-robust method.[13] It indicates that a significant portion of your analyte is being lost, and minor variations in the sample matrix or experimental conditions could lead to this loss becoming inconsistent, thereby compromising the accuracy of your results.[13] Aiming for a higher recovery (typically >80%) ensures the method is more rugged and less prone to unexpected failures.

Q4: My recovery is highly variable and unpredictable. What are the most likely causes?

High variability is often caused by inconsistent execution of critical steps in the protocol. For Solid-Phase Extraction (SPE), this can include the sorbent bed drying out between conditioning and sample loading, or inconsistent flow rates.[1][12] For Liquid-Liquid Extraction (LLE), variability in pH adjustment, inconsistent mixing times, or varying degrees of emulsion formation can lead to poor reproducibility.[1][5]

Troubleshooting Guide 1: Solid-Phase Extraction (SPE)

Poor recovery in SPE can almost always be traced to one of four steps: Conditioning/Equilibration, Sample Loading, Washing, or Elution.

SPE_Troubleshooting start_node Start: Low SPE Recovery problem_node1 Problem: Loss at Loading Step start_node->problem_node1 Analyte in Flow-through? problem_node2 Problem: Loss at Washing Step start_node->problem_node2 Analyte in Wash? problem_node3 Problem: Incomplete Elution start_node->problem_node3 Analyte Stuck on Sorbent? problem_node problem_node cause_node cause_node solution_node solution_node cause_node1_1 1. pH Mismatch: Analyte is charged and not retained by reversed-phase sorbent. problem_node1->cause_node1_1 Cause cause_node1_2 2. Sorbent Mismatch: Sorbent is not retentive enough for the analyte. problem_node1->cause_node1_2 Cause cause_node1_3 3. High Flow Rate: Insufficient contact time between analyte and sorbent. problem_node1->cause_node1_3 Cause cause_node2_1 Wash solvent is too strong, prematurely eluting the analyte. problem_node2->cause_node2_1 Cause cause_node3_1 1. Elution Solvent Too Weak: Solvent cannot disrupt analyte-sorbent interactions. problem_node3->cause_node3_1 Cause cause_node3_2 2. Incorrect Elution pH: Analyte remains charged on an ion-exchange sorbent. problem_node3->cause_node3_2 Cause cause_node3_3 3. Insufficient Volume: Elution volume is too low to fully desorb the analyte. problem_node3->cause_node3_3 Cause solution_node1_1 Adjust sample pH to be > pKa+2 to neutralize the amine group. cause_node1_1->solution_node1_1 Solution solution_node1_2 Use a more retentive sorbent (e.g., mixed-mode cation exchange). cause_node1_2->solution_node1_2 Solution solution_node1_3 Decrease sample loading flow rate (e.g., 1 mL/min). cause_node1_3->solution_node1_3 Solution solution_node2_1 Decrease organic content of wash solvent or use a weaker solvent. cause_node2_1->solution_node2_1 Solution solution_node3_1 Increase organic strength or use a stronger solvent (e.g., ACN, MeOH). cause_node3_1->solution_node3_1 Solution solution_node3_2 Add modifier to elution solvent (e.g., NH4OH) to neutralize analyte. cause_node3_2->solution_node3_2 Solution solution_node3_3 Increase elution volume or perform a second elution step. cause_node3_3->solution_node3_3 Solution

Caption: A troubleshooting decision tree for common issues encountered during Solid-Phase Extraction.

Problem AreaPotential CauseRecommended Solution(s)
Analyte Lost During Sample Loading (Found in flow-through)Incorrect Sample pH: For reversed-phase (e.g., C18) or polymeric (e.g., HLB) sorbents, the amine on this compound may be protonated (charged) at neutral or acidic pH, causing poor retention.[9][14]Adjust Sample pH: Increase the sample pH to at least 2 units above the amine's pKa to ensure it is in its neutral, more retentive form.[9][15]
Inappropriate Sorbent: The chosen sorbent (e.g., C8) may not be retentive enough for this moderately polar compound.[12]Change Sorbent: Switch to a more retentive phase like a polymeric reversed-phase (HLB) or a mixed-mode strong cation exchange (SCX) sorbent.[11][16]
Sample Solvent Too Strong: If the sample is dissolved in a solution with high organic content, it will not retain well on the sorbent.[11]Dilute Sample: Dilute the sample with water or an appropriate buffer to reduce the organic strength before loading.
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.[1][14]Reduce Flow Rate: Decrease the loading flow rate to allow for proper equilibration (e.g., ~1 mL/min).[1] A "soak step," where flow is stopped for a few minutes after loading, can also help.[11]
Column Overload: The amount of analyte and matrix components exceeds the binding capacity of the sorbent.[14][15]Reduce Sample Load: Decrease the sample volume or use a cartridge with a larger sorbent bed weight.[9]
Analyte Lost During Washing (Found in wash solution)Wash Solvent Too Strong: The wash solution has too much organic content, causing it to prematurely elute the analyte along with the interferences.[12][15][17]Weaken Wash Solvent: Reduce the percentage of organic solvent in the wash step. The ideal wash should be just strong enough to remove interferences without affecting the analyte.
Analyte Not Recovered During Elution (Retained on cartridge)Elution Solvent Too Weak: The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.[12][18]Increase Elution Strength: Increase the percentage of a strong organic solvent like methanol (B129727) or acetonitrile (B52724).[17][19] For stubborn cases, consider adding a small amount of isopropanol.
Incorrect Elution pH (for Ion-Exchange): If using a cation-exchange sorbent, the analyte will remain tightly bound if the elution solvent is acidic or neutral.Add a Basic Modifier: Add a small percentage of a volatile base (e.g., 2-5% ammonium (B1175870) hydroxide) to the elution solvent to neutralize the amine and release it from the sorbent.[19][20]
Insufficient Elution Volume: The volume of solvent passed through the cartridge is not enough to completely desorb and collect the analyte.[12][18]Increase Elution Volume: Use a larger volume of elution solvent, or perform the elution in two separate, smaller aliquots and combine them.[12]

Table 2: A detailed guide for troubleshooting poor recovery in Solid-Phase Extraction (SPE).

Troubleshooting Guide 2: Liquid-Liquid Extraction (LLE)

LLE performance for an ionizable compound like this compound is overwhelmingly dependent on pH control.

LLE_Principle cluster_low_ph Low pH (e.g., pH < pKa-2) cluster_high_ph High pH (e.g., pH > pKa+2) low_ph_state Aqueous Phase R-NH₂⁺ (Charged, Water-Soluble) Organic Phase R-NH₂ (Minimal) invis1 low_ph_state->invis1 high_ph_state Aqueous Phase R-NH₂ (Minimal) Organic Phase R-NH₂ (Neutral, Organic-Soluble) invis2 high_ph_state->invis2 invis1->high_ph_state Add Base (e.g., NaOH) Favors Extraction into Organic Phase invis2->low_ph_state Add Acid (e.g., HCl) Favors Extraction into Aqueous Phase

Caption: The principle of pH-controlled Liquid-Liquid Extraction for an amine-containing compound.

Q: My recovery of this compound is poor during LLE. How do I fix it?

Poor recovery in LLE is most often due to an incorrect pH in the aqueous phase. To efficiently extract the amine-containing this compound from an aqueous sample (like plasma or urine) into an organic solvent (like ethyl acetate (B1210297) or methyl tert-butyl ether), you must convert it to its neutral form.

ParameterGuideline
Aqueous Phase pH Adjust the pH of the aqueous sample to be at least 2 units higher than the pKa of the this compound conjugate acid. This ensures the amine group is deprotonated and uncharged.[5][10]
Choice of Base Use a strong base like Sodium Hydroxide (B78521) (NaOH) or a milder base like Sodium Bicarbonate (if appropriate for the required pH) to make the aqueous phase basic.[5]
Extraction Solvent Use a water-immiscible organic solvent in which the neutral form of the analyte is highly soluble. Common choices include ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).[5]

Table 3: pH adjustment guidelines for maximizing the LLE recovery of this compound into an organic phase.

Problem AreaPotential CauseRecommended Solution(s)
Low Recovery Incorrect pH: The pH of the aqueous phase is too low, leaving the analyte in its charged, water-soluble form.[5][8]Verify and Adjust pH: Ensure the aqueous phase is sufficiently basic (pH > pKa + 2) before adding the organic solvent.[10]
Inappropriate Solvent Choice: The organic solvent has poor solubility for the analyte.Test Different Solvents: Screen alternative water-immiscible solvents to find one that provides better recovery.
Insufficient Mixing: Inadequate contact between the two phases prevents the analyte from partitioning efficiently.[5]Optimize Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes or gentle inversion for several minutes for emulsion-prone samples) to maximize the surface area between the phases.[5]
Poor Phase Separation / Emulsion Emulsion Formation: Vigorous shaking of samples containing high concentrations of proteins or lipids can form a stable emulsion layer, trapping the analyte.[21][22]
Low Volume Ratio: The volume of extraction solvent is too small to effectively extract the analyte.Increase Solvent Volume: Increase the ratio of organic solvent to aqueous sample (e.g., from 2:1 to 5:1).[17] Performing two or three sequential extractions with smaller volumes of solvent is often more effective than a single extraction with a large volume.

Table 4: A guide for troubleshooting common issues in the Liquid-Liquid Extraction of this compound.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase SPE Optimization

This protocol provides a framework for developing a robust SPE method for this compound using a polymeric reversed-phase or C18 cartridge.

  • Sample Pre-treatment:

    • If the sample is biological (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the proteins.

    • Take the supernatant and dilute it at least 1:1 with an aqueous buffer (e.g., 2% ammonium hydroxide in water) to ensure the pH is high and the organic content is low.

  • Cartridge Conditioning:

    • Pass 1 cartridge volume of methanol or acetonitrile through the SPE cartridge.[23]

    • Do not allow the sorbent to dry.[9]

  • Cartridge Equilibration:

    • Pass 1 cartridge volume of the high-pH aqueous buffer (e.g., 2% ammonium hydroxide in water) through the cartridge.[23]

    • Do not allow the sorbent to dry.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[1]

    • Collect the flow-through for analysis to check for analyte loss.

  • Washing:

    • Wash the cartridge with 1 cartridge volume of a weak solvent to remove interferences. Start with 5-10% methanol in the high-pH aqueous buffer.[20]

    • Collect the wash solution for analysis.

  • Elution:

    • Elute the analyte with 1-2 cartridge volumes of a strong solvent. Start with methanol or acetonitrile. If recovery is still low, try methanol with 2-5% ammonium hydroxide.[19][20]

    • Collect the eluate for analysis.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for your analytical method (e.g., LC-MS).

Protocol 2: General Method for LLE Optimization

This protocol provides a starting point for optimizing an LLE procedure for this compound from an aqueous matrix.

  • Sample Preparation:

    • To 1 mL of aqueous sample (e.g., urine, plasma) in a centrifuge tube, add the appropriate amount of this compound internal standard.

  • pH Adjustment:

    • Add a small volume of concentrated ammonium hydroxide or 1M sodium hydroxide to adjust the sample pH to >10. Verify the pH with a pH strip or meter. This step is critical to neutralize the analyte.[5][10]

  • Extraction:

    • Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or MTBE).

    • Cap the tube and mix thoroughly. For samples prone to emulsions, use gentle inversions for 5-10 minutes. For other samples, vortex vigorously for 2 minutes.[5]

  • Phase Separation:

    • Centrifuge the sample at ~4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[17]

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen, potentially with gentle heating (e.g., 40°C).[17]

  • Reconstitution:

    • Reconstitute the dried residue in 100-200 µL of the mobile phase for your analytical instrument.

References

Strategies to improve the sensitivity of 3-O-Methyl Colterol-d9 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 3-O-Methyl Colterol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for 3-O-Methyl Colterol, a metabolite of the short-acting β2-adrenergic receptor agonist, Colterol. As a SIL-IS, it is crucial for the accurate quantification of the target analyte in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sensitive and consistent detection of the internal standard is paramount for reliable pharmacokinetic and metabolic studies, ensuring that variability from sample preparation and instrument response is effectively normalized.

Q2: My this compound signal is weak or inconsistent. What are the likely causes?

A2: A weak or inconsistent signal for this compound can stem from several factors, broadly categorized as sample-related, chromatographic, or mass spectrometric issues. Common causes include:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of the internal standard in the mass spectrometer's source.

  • Suboptimal Sample Preparation: Inefficient extraction, incomplete removal of interfering substances, or loss of the analyte during sample processing can lead to a reduced signal.

  • Poor Chromatographic Resolution: Co-elution of this compound with matrix interferences can negatively impact its ionization and detection.

  • Non-optimized Mass Spectrometer Parameters: Incorrect settings for parameters such as ion source temperature, gas flows, and collision energy can result in poor sensitivity.

  • Internal Standard Degradation: The internal standard may be unstable in the sample matrix or under the storage conditions of the autosampler.

Q3: How can I systematically troubleshoot a low signal for this compound?

A3: A logical troubleshooting approach is essential. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low/Inconsistent IS Signal check_ms 1. Verify MS Performance (Infuse IS solution directly) start->check_ms ms_ok Signal Strong & Stable? check_ms->ms_ok check_lc 2. Assess LC Performance (Inject IS in clean solvent) ms_ok->check_lc Yes instrument_issue Potential Instrument Malfunction (Clean source, check for leaks) ms_ok->instrument_issue No lc_ok Good Peak Shape & Retention Time? check_lc->lc_ok check_sample_prep 3. Evaluate Sample Preparation (Spike IS into clean vs. matrix extract) lc_ok->check_sample_prep Yes lc_method_issue Optimize LC Method (Gradient, column chemistry) lc_ok->lc_method_issue No sample_prep_ok Signal Suppressed in Matrix? check_sample_prep->sample_prep_ok matrix_effect_issue Matrix Effects Present (Improve sample cleanup) sample_prep_ok->matrix_effect_issue Yes extraction_issue Inefficient Extraction (Optimize sample prep protocol) sample_prep_ok->extraction_issue No

Troubleshooting workflow for low internal standard signal.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise (S/N) Ratio
Possible Cause Suggested Solution
High Background Noise * Mobile Phase Contamination: Use high-purity solvents (LC-MS grade) and additives. Freshly prepare mobile phases daily. * Sample Matrix Interference: Improve sample cleanup. See the "Sample Preparation Optimization" section below. * Mass Spectrometer Contamination: Clean the ion source, ion transfer optics, and mass analyzer as per the manufacturer's recommendations.
Low Signal Intensity * Suboptimal MS Parameters: Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential). * Inefficient Ionization: Ensure the mobile phase pH is compatible with the ionization of this compound (ESI positive mode is typically used for beta-agonists). * Sample Dilution: Minimize dilution during sample preparation if possible, or consider sample concentration steps.
Issue 2: Inconsistent Peak Area
Possible Cause Suggested Solution
Variable Matrix Effects * Differential Ion Suppression: Ensure the analyte and internal standard co-elute perfectly. A slight shift in retention time can expose them to different levels of matrix suppression.[1] * Inadequate Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Inconsistent Sample Preparation * Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding the internal standard. * Incomplete Extraction: Ensure thorough vortexing and mixing at each step of the extraction process.
Autosampler/Injector Issues * Inconsistent Injection Volume: Check for air bubbles in the syringe or sample loop. Perform an injection precision test. * Carryover: Inject blank samples after high-concentration samples to check for carryover. Implement a robust needle wash protocol.

Strategies for Sensitivity Improvement

Improving the detection sensitivity of this compound involves a multi-faceted approach focusing on sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation Optimization

Effective sample preparation is critical for removing matrix components that can interfere with ionization.[2] The choice of technique depends on the sample matrix (e.g., plasma, urine, tissue).

Technique Principle Potential Sensitivity Improvement Considerations
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol).Low to ModerateSimple and fast, but may not effectively remove other interferences like phospholipids.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.ModerateCan provide a cleaner extract than PPT, but requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.HighOffers excellent sample cleanup and the potential for sample concentration, leading to significant sensitivity gains. Mixed-mode cation exchange cartridges are often effective for beta-agonists.
QuEChERS A two-step process involving salting out liquid extraction followed by dispersive SPE for cleanup.HighQuick, easy, and effective for a wide range of analytes in complex matrices.

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard solution. Vortex briefly. Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Optimization

The goal of LC is to achieve sharp, symmetrical peaks for both the analyte and this compound, with baseline separation from any interfering matrix components.

Parameter Strategy for Improvement
Column Chemistry Use a high-efficiency column (e.g., sub-2 µm particle size) to improve peak shape and resolution. A C18 stationary phase is a common starting point for beta-agonists.
Mobile Phase Optimize the mobile phase composition. For positive ion mode, acidic mobile phases (e.g., with 0.1% formic acid) are typically used to promote protonation.
Gradient Elution Develop a gradient that provides good separation of the analyte and internal standard from the early-eluting, highly polar matrix components.
Flow Rate Optimize the flow rate for the specific column dimensions to achieve the best chromatographic efficiency.
Mass Spectrometry (MS) Parameter Optimization

Fine-tuning the MS parameters is essential for maximizing the signal intensity of this compound.

MS_Optimization_Workflow start Begin Optimization infuse 1. Infuse IS Solution (e.g., 100 ng/mL in 50:50 ACN:H2O) start->infuse optimize_source 2. Optimize Ion Source Parameters (Temperature, Gas Flows, Spray Voltage) infuse->optimize_source select_precursor 3. Select Precursor Ion (Confirm m/z for [M+H]+) optimize_source->select_precursor optimize_fragmentation 4. Optimize Fragmentation (Vary Collision Energy) select_precursor->optimize_fragmentation select_product 5. Select Product Ions (Choose 2-3 intense and specific ions) optimize_fragmentation->select_product optimize_dwell 6. Optimize Dwell Time (Ensure ≥12 points across the peak) select_product->optimize_dwell end Optimized MRM Method optimize_dwell->end

Workflow for optimizing mass spectrometry parameters.

The following table provides typical starting parameters for the analysis of beta-agonists using an electrospray ionization (ESI) source in positive ion mode. These should be optimized for your specific instrument and compound.

Parameter Typical Value Impact on Sensitivity
Ionization Mode ESI PositiveEssential for protonating beta-agonists.
Capillary/Spray Voltage 3.5 - 5.5 kVAffects the efficiency of droplet formation and ion generation.
Source Temperature 450 - 650 °CInfluences solvent desolvation.
Nebulizer Gas (Gas 1) 40 - 60 psiAssists in nebulizing the liquid stream.
Heater/Auxiliary Gas (Gas 2) 50 - 70 psiAids in solvent evaporation.
Collision Gas (CAD) 5 - 10 psi (Argon)Pressure affects the efficiency of collision-induced dissociation.
Declustering Potential (DP) Analyte DependentPrevents ion clusters from entering the mass analyzer.
Collision Energy (CE) Analyte DependentThe energy required for optimal fragmentation of the precursor ion.

Note: The optimal collision energy and other compound-dependent parameters must be determined empirically by infusing a solution of this compound and monitoring the intensity of its fragment ions.

By systematically addressing each stage of the analytical process—from sample preparation to mass spectrometric detection—researchers can significantly enhance the sensitivity and reliability of this compound detection, leading to more accurate and robust bioanalytical data.

References

Identifying and resolving interferences in 3-O-Methyl Colterol-d9 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-O-Methyl Colterol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving common interferences and issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterated form of 3-O-Methyl Colterol, a metabolite of the β2-adrenergic agonist Colterol. The "-d9" indicates that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This mass difference allows it to be distinguished from the endogenous (non-deuterated) analyte by a mass spectrometer. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of a deuterated IS is that it is chemically almost identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the target analyte.

Q2: What are the most common analytical challenges when using this compound?

A2: The most common challenges include:

  • Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

  • Isotopic Instability (Back-Exchange): The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.

  • Metabolic Instability & Interference: The analyte or internal standard may degrade during sample collection, storage, or preparation. Additionally, metabolites of Colterol may have similar structures and chromatographic behavior, potentially interfering with the analysis.

  • Poor Chromatographic Resolution: Co-elution of the analyte with other matrix components can lead to ion suppression and inaccurate quantification.

Q3: How can I minimize the risk of isotopic back-exchange?

A3: To minimize isotopic back-exchange, consider the following:

  • pH Control: The rate of back-exchange is often pH-dependent. Maintaining a slightly acidic pH (around 2.5-4) during sample preparation and in the mobile phase can often minimize this phenomenon.

  • Temperature Control: Keep samples and standards cool (e.g., 4°C in the autosampler) to slow down the rate of exchange.

  • Solvent Choice: Use aprotic solvents where possible during sample preparation. When using protic solvents like water or methanol (B129727), which are common in LC-MS, minimize the time the sample is in solution before analysis.

  • Stable Labeling Position: this compound is typically deuterated on the tert-butyl group, which is a stable, non-labile position, making it less susceptible to back-exchange compared to labels on hydroxyl (-OH) or amine (-NH) groups.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Peak Area Response

Symptom: High variability in the peak area of this compound (Internal Standard) across an analytical run, or a significant drop in signal compared to standards prepared in a clean solvent.

Possible Cause: This is often indicative of matrix effects , where co-eluting compounds from the biological sample suppress the ionization of the internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to confirm ion suppression or enhancement.

  • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Modify the LC gradient to better separate the analyte and IS from the regions of ion suppression. A longer run time or a different column chemistry may be necessary.

Issue 2: Analyte Peak Detected in Blank Samples (False Positive)

Symptom: A peak for the non-deuterated 3-O-Methyl Colterol is observed when analyzing a blank matrix sample that was only spiked with the this compound internal standard.

Possible Cause: This is a classic sign of isotopic back-exchange , where the deuterated internal standard loses its deuterium labels and is detected as the non-deuterated analyte.

Troubleshooting Steps:

  • Assess Stability: Incubate the internal standard in the sample matrix and reconstitution solvent at room temperature for a set period (e.g., 4 hours) and analyze. Compare the results to a freshly prepared sample to determine the extent of back-exchange.

  • Adjust pH and Temperature: As mentioned in the FAQs, ensure the sample and mobile phase pH are in a range that minimizes exchange. Keep samples cooled in the autosampler.

  • Minimize Time in Protic Solvents: Reduce the time between sample preparation and injection to limit the opportunity for exchange to occur.

Issue 3: Unexpected Metabolite Peaks or Inaccurate Quantification

Symptom: Identification of unexpected metabolites or results for known metabolites differ significantly from what is expected based on the non-deuterated compound's metabolism.

Possible Cause: This could be due to interference from metabolites of Colterol. Colterol, being a catechol, is a substrate for Catechol-O-methyltransferase (COMT), which produces 3-O-Methyl Colterol. Both Colterol and its metabolites can also be conjugated (e.g., glucuronidation) in the body.

Troubleshooting Steps:

  • Metabolite Identification: If unexpected peaks are present, further investigation using high-resolution mass spectrometry may be needed to identify potential interfering metabolites.

  • Enzymatic Hydrolysis: To measure the total concentration of a metabolite (conjugated and unconjugated), treat the sample with an enzyme like β-glucuronidase to cleave the glucuronide conjugate before extraction.

  • Chromatographic Separation: Ensure your LC method has sufficient resolution to separate 3-O-Methyl Colterol from its parent compound, Colterol, and other potential metabolites.

Data Presentation

The following tables provide examples of typical parameters for an LC-MS/MS method for the analysis of 3-O-Methyl Colterol. Note: These are illustrative values and should be optimized for your specific instrumentation and experimental conditions.

Table 1: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
3-O-Methyl Colterol240.2166.11002580
This compound (IS)249.2175.11002580

Table 2: Example Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general procedure for extracting 3-O-Methyl Colterol from plasma using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex to mix. Add 400 µL of 4% phosphoric acid in water and vortex again.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to assess the stability of 3-O-Methyl Colterol in the presence of metabolic enzymes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • 3-O-Methyl Colterol (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

  • Sample Processing: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to determine the remaining concentration of 3-O-Methyl Colterol at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation start Start: Plasma Sample spike Spike with This compound (IS) start->spike 1. Add IS prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing analysis->data 5. Acquire Data end End: Concentration Result data->end 6. Quantify extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract 2. Clean-up dry Evaporation & Reconstitution extract->dry 3. Concentrate dry->analysis 4. Injection

Caption: General workflow for the bioanalysis of 3-O-Methyl Colterol.

troubleshooting_logic issue Issue: Inconsistent Results matrix Matrix Effects? issue->matrix High IS variability? exchange Isotopic Back-Exchange? issue->exchange Analyte in blank? metabolism Metabolic Instability? issue->metabolism Unexpected peaks? sol_matrix Solution: - Improve Sample Cleanup (SPE/LLE) - Optimize Chromatography matrix->sol_matrix Yes sol_exchange Solution: - Control pH and Temperature - Minimize Analysis Time exchange->sol_exchange Yes sol_metabolism Solution: - Check Sample Stability - Use Enzymatic Hydrolysis metabolism->sol_metabolism Yes

Caption: Troubleshooting decision tree for common analytical issues.

metabolic_pathway colterol Colterol (Parent Drug) comt COMT (O-Methylation) colterol->comt ugt UGT (Glucuronidation) colterol->ugt methyl_colterol 3-O-Methyl Colterol (Analyte of Interest) methyl_colterol->ugt glucuronide Colterol / 3-O-Methyl Colterol Glucuronide Conjugates comt->methyl_colterol ugt->glucuronide

Caption: Simplified metabolic pathway of Colterol.

Effect of pH on the stability and performance of 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and performance of 3-O-Methyl Colterol-d9, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated stable isotope-labeled internal standard for its parent compound, 3-O-Methyl Colterol.[1][2] 3-O-Methyl Colterol is a metabolite of the bronchodilator Bitolterol.[3] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound are used as internal standards to improve the accuracy and precision of quantitative analysis.[4][5] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.[4][6]

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage temperature for this compound is +4°C in a refrigerator, preferably under an inert atmosphere.[1][3]

Q3: How does pH affect the stability of this compound?

Q4: What are the potential degradation products of this compound at unfavorable pH?

A4: Catecholamine structures are prone to oxidation, especially at higher pH values. This can lead to the formation of quinones and other degradation products, which may interfere with analytical results. For this compound, degradation would likely involve the catechol-like functional group.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Poor peak shape or low signal intensity in LC-MS/MS analysis. Degradation of the internal standard. The pH of the sample or mobile phase may be too high, leading to the degradation of this compound.Ensure that all solutions, including the sample matrix and chromatographic mobile phases, are acidified (ideally pH 2-4). Prepare fresh stock solutions and working standards in an appropriate acidic solvent.
Inconsistent or non-reproducible quantitative results. Variable stability of the internal standard. Fluctuations in pH between samples or during sample preparation can lead to inconsistent degradation of this compound.Strictly control the pH of all samples and standards. Use a buffered system if possible. Prepare samples in batches to minimize time-dependent degradation.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. At neutral or alkaline pH, this compound can degrade into multiple products that may be chromatographically separated.Confirm the identity of the extra peaks using mass spectrometry. If they are identified as degradation products, optimize the sample handling and storage conditions to maintain an acidic pH.
Loss of compound during sample storage. Long-term instability at inappropriate pH and temperature. Storing stock solutions or prepared samples at room temperature or in neutral/alkaline buffers can lead to significant loss of the analyte.Store all solutions containing this compound at +4°C and under acidic conditions (pH 2-4). For long-term storage, consider freezing at -20°C or -80°C, although stability at these temperatures should be verified. Studies on catecholamines have shown stability at -80°C for at least 4 months in both acidified and unpreserved urine.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (neat solid)

    • LC-MS grade methanol

    • 0.1% Formic acid in water (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the solid compound.

    • Dissolve the compound in a small amount of methanol.

    • Bring the solution to the final desired volume with 0.1% formic acid in water to create a stock solution with a known concentration.

    • Store the stock solution in an amber vial at +4°C.

Protocol 2: pH Stability Assessment of this compound
  • Materials:

    • This compound stock solution

    • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8)

    • LC-MS/MS system

  • Procedure:

    • Prepare a set of working solutions by diluting the stock solution in each of the different pH buffers.

    • Analyze a baseline sample (T=0) for each pH condition immediately after preparation using a validated LC-MS/MS method.

    • Store the remaining solutions at a controlled temperature (e.g., room temperature or 4°C).

    • Analyze aliquots from each pH solution at specified time points (e.g., 1, 4, 8, 24, 48 hours).

    • Quantify the remaining concentration of this compound at each time point and compare it to the initial concentration.

    • Plot the percentage of remaining this compound against time for each pH to determine the stability profile. Studies on urinary free catecholamines have shown that at pH 8.0, concentrations can fall to less than 60% after 48 hours.[7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability pH Stability Study A Weigh this compound B Dissolve in Methanol A->B C Dilute with 0.1% Formic Acid B->C D Create Stock Solution C->D E Prepare Solutions in different pH Buffers D->E Use Stock Solution F Analyze T=0 Samples (LC-MS/MS) E->F G Store at Controlled Temperature E->G H Analyze at Timed Intervals G->H I Determine Degradation Rate H->I

Caption: Experimental workflow for preparing this compound and assessing its pH stability.

degradation_pathway A This compound (Stable) A->A Low pH (Acidic) B Deprotonation of Phenolic Hydroxyl A->B High pH (Neutral/Alkaline) C Oxidation B->C Presence of Oxygen D Quinone-type Degradation Products C->D

Caption: Postulated effect of pH on the degradation pathway of this compound.

References

Validation & Comparative

Validation of a Bioanalytical Method: A Comparative Analysis of 3-O-Methyl Colterol-d9 and a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods for quantifying drug concentrations in biological matrices. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability and ensuring accurate and precise results. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, 3-O-Methyl Colterol-d9, against a hypothetical non-deuterated, structural analog internal standard for the bioanalysis of Colterol.

Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention, and ionization response.[2] This guide presents a hypothetical validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Colterol, comparing the performance of this compound with a structural analog.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The following table summarizes the hypothetical quantitative performance data from the validation of a bioanalytical method for Colterol using either this compound or a structural analog as the internal standard.

Validation ParameterAcceptance CriteriaPerformance with this compound (Deuterated IS)Performance with Structural Analog IS
Linearity (r²) ≥ 0.990.9980.992
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to +3.8%-12.0% to +14.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 4.2%≤ 11.8%
Recovery (%) Consistent and reproducible92.5% (CV ≤ 3.5%)75.2% (CV ≤ 9.8%)
Matrix Effect (% CV) ≤ 15%3.8%18.5%

Data is hypothetical and based on typical performance of deuterated and structural analog internal standards in LC-MS/MS bioanalysis.

Experimental Protocols

Detailed methodologies for the key experiments performed in this hypothetical validation are provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract Colterol and the internal standard from human plasma.

  • Procedure:

    • To 200 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

    • Vortex for 10 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex.

    • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and detect Colterol and the internal standard.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Colterol: m/z 240.2 → 148.1

      • This compound: m/z 249.2 → 157.1

      • Structural Analog IS: m/z 254.2 → 162.1

Method Validation Experiments

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

  • Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of Colterol. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in replicate on three different days.

  • Recovery: The peak areas of Colterol from pre-extraction spiked samples were compared to those from post-extraction spiked samples.

  • Matrix Effect: The peak areas of Colterol in post-extraction spiked samples from six different sources of blank plasma were compared to the peak areas of the analyte in a neat solution. The coefficient of variation (%CV) of the internal standard-normalized matrix factor was calculated.

Diagrams

The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms Inject data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the bioanalytical method.

Internal_Standard_Selection start Start: Select Internal Standard is_available Is a stable isotope-labeled (deuterated) IS available? start->is_available use_deuterated Use Deuterated IS (e.g., this compound) is_available->use_deuterated Yes consider_analog Consider a structural analog IS is_available->consider_analog No end Final IS Selection use_deuterated->end validate_performance Validate performance: - Co-elution - No interference - Consistent recovery consider_analog->validate_performance validate_performance->end

References

A Head-to-Head Comparison: 3-O-Methyl Colterol-d9 vs. its Non-Deuterated Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 3-O-Methyl Colterol-d9 and its non-deuterated analog, 3-O-Methyl Colterol (B100066), when used as internal standards in mass spectrometry-based assays.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, this compound offers significant advantages over its non-deuterated counterpart. This guide will delve into the performance differences, supported by representative experimental data, and provide a detailed experimental protocol for a typical application.

Executive Summary

3-O-Methyl Colterol is a metabolite of the bronchodilator bitolterol. The deuterated version, this compound, serves as an ideal internal standard for the quantification of 3-O-Methyl Colterol and structurally related analytes in biological matrices. Its key advantage lies in its ability to co-elute chromatographically with the analyte while being distinguishable by its higher mass. This co-elution ensures that any variations during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, affect both the analyte and the internal standard equally. This leads to more accurate and precise quantification compared to using a non-deuterated analog which may have different physicochemical properties and chromatographic behavior.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between this compound and 3-O-Methyl Colterol when used as internal standards in a typical LC-MS/MS assay for the quantification of a target analyte (e.g., Colterol or its metabolites) in human plasma. The data presented is representative of the well-documented advantages of stable isotope-labeled internal standards.

Performance MetricThis compound (SIL IS)3-O-Methyl Colterol (Analog IS)Rationale for Performance Difference
Accuracy (% Bias) Typically < ±5%Can be > ±15%The SIL IS co-elutes with the analyte, providing superior compensation for matrix effects and variability in sample recovery. The non-deuterated analog may have different retention times and be affected differently by the matrix.
Precision (%RSD) Typically < 5%Can be > 10%Consistent compensation for analytical variability by the SIL IS leads to lower relative standard deviation in repeated measurements.
Matrix Effect Effectively minimizedVariable and unpredictableThe near-identical chemical and physical properties of the SIL IS ensure it experiences the same degree of ion suppression or enhancement as the analyte, leading to reliable normalization.
Recovery Tracks analyte recovery closelyMay differ from analyte recoveryDifferences in polarity and other physicochemical properties can lead to differential extraction efficiencies between the analyte and a non-deuterated analog.

Experimental Protocol: Quantification of Colterol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of colterol in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Colterol analytical standard

  • This compound (Internal Standard)

  • 3-O-Methyl Colterol (for comparative purposes)

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Internal Standard Stock Solutions Preparation:

  • Prepare stock solutions of Colterol, this compound, and 3-O-Methyl Colterol in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Colterol by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • For comparison, prepare a working solution of 3-O-Methyl Colterol at the same concentration.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 3-O-Methyl Colterol).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Colterol: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • 3-O-Methyl Colterol: [M+H]+ → fragment ion (Specific MRM transitions to be optimized for the instrument used)

5. Data Analysis:

  • Quantify Colterol by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the Colterol standards.

  • Determine the concentration of Colterol in the plasma samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (0.1% Formic Acid) Spike_IS->Precipitate SPE Solid Phase Extraction Precipitate->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of an analyte in plasma.

Logical_Relationship cluster_SIL This compound (SIL IS) cluster_Analog 3-O-Methyl Colterol (Analog IS) SIL_Properties Near-identical physicochemical properties to analyte Coelution Co-elution with analyte SIL_Properties->Coelution Compensation Effective compensation for matrix effects & recovery variability Coelution->Compensation High_Accuracy High Accuracy & Precision Compensation->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Analog_Properties Different physicochemical properties from analyte Diff_Retention Different chromatographic retention Analog_Properties->Diff_Retention Inconsistent_Comp Inconsistent compensation for matrix effects & recovery Diff_Retention->Inconsistent_Comp Inconsistent_Comp->Lower_Accuracy

Caption: Logical relationship between standard type and analytical performance.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. While the initial investment in a SIL internal standard may be higher than for its non-deuterated analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals. The representative data and experimental protocol provided in this guide underscore the superior performance of this compound as an internal standard in demanding bioanalytical applications.

A Guide to Cross-Validation of Bioanalytical Methods: A Case Study with 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in quantitative bioanalysis to ensure the accuracy and precision of results.[1] This guide provides an objective comparison of a deuterated internal standard, 3-O-Methyl Colterol-d9, against a hypothetical structural analog internal standard. The principles and methodologies outlined are supported by established best practices in bioanalytical method validation.[2][3]

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][4] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are generally considered the gold standard as they provide superior assay performance compared to structural analogs due to their near-identical chemical and physical properties to the analyte.[1][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards, like this compound, generally offer superior performance in bioanalytical assays.[1] Their co-elution with the analyte is crucial for accurately compensating for matrix effects.[4] However, in situations where a deuterated standard is not available or is cost-prohibitive, a structural analog may be used. In such cases, a thorough cross-validation is imperative to ensure the reliability of the analytical data.[6]

Data Presentation

The following tables summarize hypothetical quantitative data from a cross-validation study comparing the performance of this compound and a structural analog internal standard for the analysis of 3-O-Methyl Colterol in human plasma.

Table 1: Precision and Accuracy

Quality Control SampleInternal StandardMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low (5 ng/mL) This compound4.9298.44.2
Structural Analog IS5.35107.08.9
Medium (50 ng/mL) This compound50.8101.62.5
Structural Analog IS47.194.26.1
High (150 ng/mL) This compound148.599.01.8
Structural Analog IS159.2106.17.5

Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[7]

Table 2: Matrix Effect Evaluation

Matrix SourceInternal StandardMatrix FactorIS-Normalized Matrix Factor
Source 1 This compound0.950.99
Structural Analog IS0.881.15
Source 2 This compound1.021.01
Structural Analog IS1.100.93
Source 3 This compound0.981.00
Structural Analog IS0.951.08
Source 4 This compound0.930.98
Structural Analog IS0.851.21
Source 5 This compound1.051.03
Structural Analog IS1.150.90
Source 6 This compound0.991.00
Structural Analog IS1.011.02

The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The IS-normalized matrix factor is the ratio of the analyte matrix factor to the IS matrix factor. A value close to 1 indicates effective compensation for matrix effects.[1]

Experimental Protocols

A detailed methodology for the cross-validation of the two internal standards is provided below.

Objective

To compare the performance of this compound and a structural analog internal standard for the quantification of 3-O-Methyl Colterol in human plasma using a validated LC-MS/MS method.

Materials
  • 3-O-Methyl Colterol reference standard

  • This compound internal standard

  • Structural Analog internal standard

  • Control human plasma

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Methodology
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards in methanol. Subsequently, prepare working solutions by diluting the stock solutions.

  • Preparation of Calibration Standards and Quality Control Samples: Spike control human plasma with appropriate volumes of the analyte working solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibration standard, QC, or blank), add 25 µL of the respective internal standard working solution (either this compound or the structural analog IS).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area ratios of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentrations of the QC samples from the calibration curve.

    • Evaluate precision and accuracy for each internal standard.

    • Assess the matrix effect by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution for both internal standards.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of two different internal standards.

G cluster_prep Preparation cluster_analysis Sample Analysis cluster_validation Cross-Validation prep_analyte Prepare Analyte Stock and Working Solutions prep_samples Prepare Calibration Standards and QC Samples in Plasma prep_analyte->prep_samples prep_is_d9 Prepare this compound Stock and Working Solutions analysis_d9 Analyze Samples with This compound prep_is_d9->analysis_d9 prep_is_analog Prepare Structural Analog IS Stock and Working Solutions analysis_analog Analyze Samples with Structural Analog IS prep_is_analog->analysis_analog prep_samples->analysis_d9 prep_samples->analysis_analog data_analysis Data Processing and Calibration Curve Generation analysis_d9->data_analysis analysis_analog->data_analysis compare_pa Compare Precision and Accuracy data_analysis->compare_pa compare_me Compare Matrix Effects data_analysis->compare_me conclusion Conclusion on IS Performance Equivalence compare_pa->conclusion compare_me->conclusion

Caption: Workflow for the cross-validation of two internal standards.

References

A Head-to-Head Comparison: 3-O-Methyl Colterol-d9 vs. a ¹³C-Labeled Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. Stable isotope-labeled internal standards (SIL-IS) are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. However, not all SIL-IS are created equal. This guide provides an objective performance comparison between a deuterium-labeled standard, 3-O-Methyl Colterol-d9, and a hypothetical, yet ideal, ¹³C-labeled counterpart for the quantification of the parent drug, Colterol.

The fundamental difference between these two types of standards lies in the isotopes used. Deuterium (B1214612) (²H or d) labeling involves replacing hydrogen atoms with their heavier isotope, while ¹³C-labeling incorporates a heavy carbon isotope into the molecule's backbone. While both approaches provide the necessary mass shift for mass spectrometric detection, their physicochemical behaviors can diverge, leading to significant differences in analytical performance.[1][2]

Performance Under the Microscope: Quantitative Data

The ideal internal standard should co-elute with the analyte and exhibit identical behavior concerning extraction recovery and matrix effects.[1] However, deuterium labeling can sometimes lead to a phenomenon known as the "isotope effect," where the increased mass of deuterium atoms can slightly alter the compound's physicochemical properties, such as its lipophilicity. This can result in chromatographic separation from the unlabeled analyte, leading to differential matrix effects and inaccurate quantification.[3][4] ¹³C-labeled standards, with the isotope integrated into the carbon skeleton, are far less prone to such effects and tend to track the analyte more faithfully.[2][5]

The following tables present illustrative data from a hypothetical comparative study designed to assess the performance of this compound versus a ¹³C-labeled 3-O-Methyl Colterol for the quantification of Colterol in human plasma.

Table 1: Chromatographic Co-elution

Internal StandardAnalyte Retention Time (min)IS Retention Time (min)Retention Time Difference (ΔRT, sec)
This compound4.254.212.4
¹³C-labeled 3-O-Methyl Colterol4.254.250.0

This table illustrates the potential for a chromatographic shift with the deuterium-labeled standard, a known consequence of the isotope effect.[4]

Table 2: Matrix Effect Evaluation

Internal StandardAnalyte Response (Neat Solution)Analyte Response (Post-Extraction Spike)Matrix Effect (%)Differential Matrix Effect (%)
This compound1,250,000850,00068 (Suppression)15
¹³C-labeled 3-O-Methyl Colterol1,250,000855,00068.4 (Suppression)1

This table demonstrates how a slight shift in retention time can cause the analyte and the deuterated internal standard to elute in regions with different degrees of ion suppression, leading to a significant differential matrix effect.[6]

Table 3: Extraction Recovery

Internal StandardAnalyte Recovery (%)IS Recovery (%)Recovery Ratio (Analyte/IS)
This compound85.289.80.95
¹³C-labeled 3-O-Methyl Colterol85.285.51.00

Differences in physicochemical properties can also lead to variations in extraction efficiency between the analyte and a deuterated internal standard.[7]

Table 4: Assay Precision and Accuracy

Internal StandardQuality Control SampleNominal Conc. (ng/mL)Calculated Conc. (Mean, ng/mL)Accuracy (%)Precision (%CV)
This compoundLow QC55.61128.5
Mid QC5054.51097.2
High QC4004281076.8
¹³C-labeled 3-O-Methyl ColterolLow QC55.11023.1
Mid QC5049.799.42.5
High QC400402100.52.2

The superior co-elution and more consistent recovery of the ¹³C-labeled standard result in significantly better accuracy and precision in the overall assay performance.

Experimental Protocols

To ensure a robust comparison, a validated bioanalytical method is essential. The following provides a detailed methodology for the quantification of Colterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled 3-O-Methyl Colterol at 500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 1-minute hold at 90% B and a 2-minute re-equilibration at 10% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), positive mode.

    • MRM Transitions:

      • Colterol: [Precursor Ion] -> [Product Ion]

      • This compound: [Precursor Ion+9] -> [Product Ion]

      • ¹³C-labeled 3-O-Methyl Colterol: [Precursor Ion+X] -> [Product Ion] (X depends on the number of ¹³C labels)

    • Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of the analyte, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Area Ratio Calculation) ms->data G Colterol Colterol (β2-Adrenergic Agonist) Receptor β2-Adrenergic Receptor Colterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

References

A Comparative Guide to Bioanalytical Method Validation: Assessing the Performance of 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for ensuring the accuracy, precision, and robustness of analytical methods.[1] This guide provides a comparative assessment of 3-O-Methyl Colterol-d9, a deuterated internal standard, against a hypothetical structural analog internal standard. The presented data, based on typical performance characteristics of SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, illustrates the superior performance of deuterated standards in bioanalytical method validation.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to co-elute and experience similar ionization effects. This mimicry effectively compensates for variability in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.[2][3]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The following table summarizes the expected performance characteristics for the quantification of an analyte (e.g., Colterol) using this compound as an internal standard compared to a hypothetical non-deuterated structural analog. The data highlights the enhanced accuracy and precision achievable with a deuterated internal standard.

Validation ParameterAcceptance Criteria (FDA/ICH)Expected Performance with this compoundHypothetical Performance with Structural Analog IS
Linearity (r²) ≥ 0.99> 0.995> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to +7.2%-22% to +28%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 7.5%≤ 23%
Matrix Effect (% CV) ≤ 15%< 9%> 18%
Recovery (% CV) Consistent and reproducible< 12%Variable

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of an analyte in human plasma using this compound as an internal standard is provided below. This protocol is representative of the rigorous procedures required for bioanalytical method validation.

1. Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and this compound.

4. Data Analysis

  • Quantification: The ratio of the peak area of the analyte to the peak area of this compound is calculated.[2]

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • Concentration Determination: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[2]

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical method validation workflow and the decision-making process for selecting an appropriate internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation MD2->MD3 MV1 Selectivity & Matrix Effect MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Stability MV3->MV4 SA1 Batch Preparation MV4->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

References

Justification for using a deuterated standard like 3-O-Methyl Colterol-d9 over an analog standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of a deuterated internal standard, 3-O-Methyl Colterol-d9, with a structural analog, offering a clear justification for its use, supported by established scientific principles and illustrative experimental data.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical workflow. An ideal internal standard should perfectly mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as a deuterated standard, or a structurally similar but non-isotopically labeled compound, known as an analog standard.

This guide will demonstrate the superiority of using a deuterated standard like this compound over a hypothetical, yet representative, analog standard such as N-tert-Butylmetarterenol. While direct comparative experimental data for this compound and a specific analog is not publicly available, the principles and data presented here are based on numerous studies comparing deuterated and analog standards for other pharmaceutical compounds and are widely accepted within the scientific community.

Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison

The core advantage of a deuterated standard like this compound lies in its near-identical chemical structure to the analyte, 3-O-Methyl Colterol. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that is easily distinguishable by the mass spectrometer, without significantly altering the compound's chemical properties. This near-identical nature ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, a phenomenon known as the matrix effect.[1][2]

Analog standards, on the other hand, have different chemical structures which can lead to different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte. These differences can result in inadequate compensation for analytical variability, leading to compromised data quality.

The following table summarizes the expected performance differences between this compound and a hypothetical analog standard, N-tert-Butylmetarterenol, based on typical results from comparative studies of other compounds.

Performance ParameterThis compound (Deuterated IS)N-tert-Butylmetarterenol (Analog IS)Justification
Chromatographic Co-elution ExcellentPartial to PoorThe near-identical chemical structures ensure that the deuterated standard and analyte behave almost identically during chromatography, leading to co-elution. An analog standard will have a different retention time.
Matrix Effect Compensation ExcellentVariable to PoorCo-elution ensures that both the analyte and the deuterated IS are subjected to the same matrix effects at the same time, allowing for accurate correction. An analog eluting at a different time will experience different matrix effects.[1][2]
Extraction Recovery Identical to AnalyteSimilar but can varyThe similar physicochemical properties of the deuterated standard ensure it tracks the analyte's recovery during sample preparation. An analog's recovery may differ, especially in complex matrices.
Accuracy (% Bias) Typically < 5%Can be > 15%More effective correction for variability leads to higher accuracy.
Precision (% CV) Typically < 5%Can be > 15%Consistent correction of errors results in lower variability between measurements.

Experimental Protocols

To objectively compare the performance of a deuterated and an analog internal standard, a series of validation experiments should be conducted as recommended by regulatory bodies like the FDA and EMA, and outlined in the ICH M10 guideline.[3][4]

Experiment 1: Evaluation of Matrix Effects

Objective: To assess the ability of the internal standard to compensate for matrix effects from different biological sources.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte (3-O-Methyl Colterol) and the internal standard (this compound or N-tert-Butylmetarterenol) in a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte and internal standard at the same concentrations as in Set 1.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution).

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte MF) / (Internal Standard MF).

    • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six plasma sources.

Expected Outcome: A lower %CV for the IS-Normalized MF when using this compound indicates superior compensation for the variability of the matrix effect compared to the analog standard.

Experiment 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the method using each internal standard.

Methodology:

  • Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of the analyte into the biological matrix. Add a constant concentration of the internal standard (either deuterated or analog) to all QC samples.

  • Analysis: Analyze the QC samples in replicate (n=6) on three separate days.

  • Calculation:

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Accuracy: Expressed as the percent bias from the nominal concentration.

    • Precision: Expressed as the percent coefficient of variation (%CV).

Expected Outcome: The method using this compound is expected to demonstrate lower % bias and %CV, indicating higher accuracy and precision.

Visualizing the Advantage

The following diagrams illustrate the theoretical basis for the superior performance of a deuterated internal standard.

Logical Workflow for Internal Standard Selection start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard Required? start->is_needed yes_is Yes (Recommended by ICH M10) is_needed->yes_is Yes no_is No (Justification Required) is_needed->no_is No choose_is Choose Type of Internal Standard yes_is->choose_is deuterated Deuterated Standard (e.g., this compound) choose_is->deuterated Preferred analog Analog Standard (e.g., N-tert-Butylmetarterenol) choose_is->analog Alternative validation Perform Method Validation deuterated->validation analog->validation pass Method Passes Validation validation->pass Meets Acceptance Criteria fail Method Fails Validation validation->fail Does Not Meet Criteria

Caption: Decision workflow for selecting an internal standard.

Impact of Internal Standard on Matrix Effect Compensation cluster_deuterated With Deuterated Standard (this compound) cluster_analog With Analog Standard (N-tert-Butylmetarterenol) d_analyte Analyte Signal (Suppressed by Matrix) d_ratio Analyte/IS Ratio (Constant and Accurate) d_analyte->d_ratio d_is Deuterated IS Signal (Equally Suppressed) d_is->d_ratio a_analyte Analyte Signal (Suppressed by Matrix) a_ratio Analyte/IS Ratio (Variable and Inaccurate) a_analyte->a_ratio a_is Analog IS Signal (Differently Affected) a_is->a_ratio

Caption: Compensation for matrix effects by different internal standards.

Conclusion: The Clear Justification for Deuterated Standards

The use of a deuterated internal standard such as this compound is strongly justified for achieving the highest quality data in quantitative bioanalysis. Its ability to co-elute with the analyte and behave almost identically throughout the analytical process provides superior correction for matrix effects and other sources of variability. This leads to significantly improved accuracy and precision compared to what can be achieved with an analog standard. For regulated studies where data integrity is paramount, the investment in a deuterated internal standard is a critical step in ensuring the reliability and defensibility of the results.

References

Inter-laboratory Comparison of Quantitative Results Using 3-O-Methyl Colterol-d9: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of a target analyte using 3-O-Methyl Colterol-d9 as an internal standard. Given the absence of publicly available, direct inter-laboratory studies for this specific molecule, this document outlines a comprehensive protocol and best practices to enable researchers, scientists, and drug development professionals to design and execute their own comparative studies. The methodologies and data presentation formats are based on established principles of analytical method validation and proficiency testing.[1][2][3][4][5]

This compound is a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods.[6][7][8] Its use is intended to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[7][8]

Hypothetical Inter-laboratory Study Design

This guide will use a hypothetical inter-laboratory study to illustrate the comparison process.

  • Objective: To assess the inter-laboratory variability of a quantitative method for an analyte (e.g., Colterol) in human plasma using this compound as an internal standard.

  • Participants: A group of qualified laboratories (e.g., contract research organizations or internal quality control labs).

  • Test Samples: A set of spiked human plasma samples with known concentrations of the target analyte and a consistent concentration of this compound, prepared and distributed by a central organizing body.

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly selective method for bioanalysis.[7][8]

Data Presentation

Quantitative data from an inter-laboratory comparison should be summarized in clear, structured tables to facilitate easy comparison of performance across participating laboratories.

Table 1: Reported Concentrations from Participating Laboratories

Sample IDLaboratory A (Concentration, ng/mL)Laboratory B (Concentration, ng/mL)Laboratory C (Concentration, ng/mL)...
LQC-015.25.15.3...
MQC-0148.951.249.5...
HQC-01405.6398.7401.2...
BLK-01Not DetectedNot DetectedNot Detected...

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; BLK: Blank

Table 2: Statistical Summary of Inter-laboratory Results

Sample IDMean (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
LQC-015.20.11.9
MQC-0149.91.22.4
HQC-01401.83.50.9

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability between laboratories. The following represents a typical LC-MS/MS protocol for the quantification of an analyte in plasma using this compound as an internal standard.

Materials and Reagents
  • Analyte and Internal Standard: Reference standards of the target analyte and this compound (CAS: 1346599-83-4).[9][10][11]

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid, ammonium (B1175870) formate, or other appropriate mobile phase modifiers.

  • Biological Matrix: Drug-free human plasma.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and quality controls at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Analyte: To be determined based on the specific analyte.

    • This compound: Precursor ion > Product ion (to be optimized).

Data Analysis and Evaluation
  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

  • Acceptance Criteria: The performance of each laboratory should be evaluated based on predefined criteria, such as the accuracy and precision of the quality control samples.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F HPLC Separation E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration G->H I Calculate Analyte/IS Area Ratio H->I J Quantification via Calibration Curve I->J

Caption: General experimental workflow for quantitative bioanalysis.

logical_relationship ILC Inter-laboratory Comparison Study LabA Laboratory A ILC->LabA LabB Laboratory B ILC->LabB LabC Laboratory C ILC->LabC Results Comparative Quantitative Results LabA->Results LabB->Results LabC->Results Protocol Standardized Protocol Protocol->LabA Protocol->LabB Protocol->LabC Samples Identical Test Samples Samples->LabA Samples->LabB Samples->LabC IS This compound (IS) IS->Samples

Caption: Logical relationship in an inter-laboratory comparison study.

References

The Impact of Deuteration on 3-O-Methyl Colterol: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated performance of 3-O-Methyl Colterol-d9 versus its non-deuterated counterpart, 3-O-Methyl Colterol. The comparisons are based on established principles of the kinetic isotope effect and known metabolic pathways of catecholic compounds, as direct experimental data for this compound is not currently available in the public domain.

Introduction to Deuteration in Drug Development

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a significant reduction in the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[3][4] By slowing down a drug's metabolism, deuteration can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency or lower required dose.[1][5]

Colterol is a β2-adrenergic agonist with bronchodilator properties.[1][6] Like other catecholic compounds, it undergoes metabolism, including O-methylation by the enzyme Catechol-O-methyltransferase (COMT), to form metabolites such as 3-O-Methyl Colterol.[7][8][9] The subsequent metabolism of 3-O-Methyl Colterol can be a key determinant of its overall pharmacokinetic profile. This guide explores the expected impact of deuterating the methyl group of 3-O-Methyl Colterol (to form this compound).

Hypothetical Performance Comparison: 3-O-Methyl Colterol vs. This compound

The following tables present a hypothetical comparison of the key performance parameters between the deuterated and non-deuterated forms of 3-O-Methyl Colterol. These values are illustrative and based on the expected outcomes of deuteration on a metabolic "soft spot."

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-O-Methyl Colterol3023.1
This compound 60 11.6

This hypothetical data illustrates an expected doubling of the in vitro half-life for the deuterated compound due to the kinetic isotope effect slowing down metabolism by cytochrome P450 (CYP) enzymes or other metabolic pathways involving C-H bond cleavage on the methyl group.

Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model (Oral Administration)
CompoundCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)t½ (hr)
3-O-Methyl Colterol1501.06004.0
This compound 225 1.5 1200 7.0

This hypothetical data showcases the anticipated in vivo consequences of improved metabolic stability for this compound, including a higher peak plasma concentration (Cmax), a prolonged time to reach peak concentration (Tmax), a significantly increased total drug exposure (AUC), and a longer elimination half-life (t½).[6]

Visualizing the Impact of Deuteration

Metabolic Pathway of Colterol

The following diagram illustrates the metabolic pathway of Colterol, highlighting the formation of 3-O-Methyl Colterol and the subsequent metabolic step that is expected to be impacted by deuteration.

Colterol Colterol Three_O_Methyl_Colterol 3-O-Methyl Colterol Colterol->Three_O_Methyl_Colterol COMT Metabolite_M1 Further Metabolites (e.g., via CYP-mediated oxidation) Three_O_Methyl_Colterol->Metabolite_M1 CYP Enzymes (e.g., CYP3A4, CYP2D6) [Rate-limiting step for clearance] Three_O_Methyl_Colterol_d9 This compound Three_O_Methyl_Colterol_d9->Metabolite_M1 CYP Enzymes (e.g., CYP3A4, CYP2D6) [Slower due to KIE]

Metabolic pathway of Colterol and the impact of deuteration on 3-O-Methyl Colterol metabolism.
Experimental Workflow for Comparative Analysis

This diagram outlines a typical experimental workflow for comparing the metabolic stability of a deuterated and non-deuterated compound.

cluster_0 In Vitro Metabolic Stability cluster_1 In Vivo Pharmacokinetics (Rat Model) Incubation Incubate compounds with human liver microsomes Sampling Sample at multiple time points Incubation->Sampling Quenching Quench reaction with cold acetonitrile (B52724) Sampling->Quenching Analysis LC-MS/MS analysis Quenching->Analysis Data_Processing Calculate t½ and CLint Analysis->Data_Processing Comparison Compare Performance Data_Processing->Comparison Dosing Oral administration of compounds to rats Blood_Sampling Collect blood samples over 24 hours Dosing->Blood_Sampling Plasma_Separation Separate plasma Blood_Sampling->Plasma_Separation Bioanalysis Quantify drug concentration by LC-MS/MS Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic modeling (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis PK_Analysis->Comparison Start Start cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Workflow for in vitro and in vivo comparison of deuterated and non-deuterated compounds.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for 3-O-Methyl Colterol and its deuterated analog.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-O-Methyl Colterol and this compound.

Materials:

  • 3-O-Methyl Colterol and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Prepare a reaction mixture containing HLM in phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the rate constant of elimination (k). Calculate the half-life as t½ = 0.693 / k. Calculate intrinsic clearance as CLint = (k * incubation volume) / (mg of microsomal protein).[3]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of 3-O-Methyl Colterol and this compound following oral administration.

Materials:

  • 3-O-Methyl Colterol and this compound

  • Sprague-Dawley rats (or other appropriate strain)

  • Formulation vehicle (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of the formulated compound to fasted rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentrations of the test compounds in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and t½.[4][6]

Conclusion

While direct experimental data on this compound is not publicly available, the principles of the kinetic isotope effect strongly suggest that deuteration of the O-methyl group would lead to a significant improvement in its metabolic stability. This is expected to translate into a more favorable pharmacokinetic profile in vivo, characterized by increased exposure and a longer half-life compared to the non-deuterated 3-O-Methyl Colterol. The provided experimental protocols offer a framework for conducting the necessary studies to confirm these anticipated benefits and to fully characterize the performance of this compound.

References

Establishing Acceptance Criteria for Bioanalytical Method Validation: A Comparative Guide Featuring 3-O-Methyl Colterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount for making informed decisions about the safety and efficacy of new therapeutic agents. Method validation is the process of demonstrating that a bioanalytical procedure is suitable for its intended purpose.[1] A critical component of this validation is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[2] Deuterated stable isotope-labeled internal standards, such as 3-O-Methyl Colterol-d9, are considered the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest, ensuring they effectively track the analyte throughout the entire analytical process.[3][4]

This guide provides a comprehensive overview of the acceptance criteria for bioanalytical method validation, with a focus on chromatographic assays utilizing a deuterated internal standard like this compound. The information is compiled from key regulatory guidelines, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[5][6][7]

Comparative Acceptance Criteria for Method Validation

The following tables summarize the generally accepted criteria for key validation parameters for chromatographic assays. These criteria are essential for ensuring the reliability of quantitative data for pharmacokinetic and toxicokinetic studies.[8][9]

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Calibration Standards A minimum of 6 non-zero standards, a blank (matrix without analyte or IS), and a zero standard (matrix with IS only).[10]
Correlation Coefficient (r) ≥ 0.99 is generally expected.
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value for each standard, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[11]
LLOQ Response The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[8][10]

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterLevelAcceptance Criteria
Intra-run and Inter-run Precision (CV%) LLOQ≤ 20%
Low, Medium, High QC≤ 15%
Intra-run and Inter-run Accuracy (% Deviation) LLOQWithin ±20% of nominal value
Low, Medium, High QCWithin ±15% of nominal value

These criteria should be met for at least 67% of the QC samples and 50% at each concentration level.[11]

Table 3: Other Key Validation Parameter Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 individual sources of blank matrix.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across at least 6 lots of matrix.
Recovery While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible.
Stability (various conditions) Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity Accuracy and precision of diluted samples should be within ±15% of the nominal concentration.[8]

Experimental Protocol for Bioanalytical Method Validation

The following is a generalized protocol for the validation of a bioanalytical method for a small molecule drug using a deuterated internal standard like this compound and LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent.

  • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., plasma, urine) with the appropriate analyte working solutions to prepare a series of calibration standards (typically 6-8 levels) and QC samples (at a minimum of four levels: LLOQ, low, medium, and high).[11]

3. Sample Preparation (e.g., Protein Precipitation):

  • To an aliquot of study sample, calibration standard, or QC sample, add the this compound internal standard working solution.[3]

  • Add a protein precipitation agent (e.g., cold acetonitrile).

  • Vortex to mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column for chromatographic separation.

  • Detect the analyte and this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

5. Data Processing:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentrations of the QC samples and study samples from the calibration curve.

6. Validation Parameter Assessment:

  • Selectivity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks.

  • Accuracy and Precision: Analyze replicate QC samples at four levels (LLOQ, low, medium, high) in at least three separate analytical runs.

  • Calibration Curve: Evaluate the linearity and accuracy of the back-calculated concentrations of the calibration standards over multiple runs.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Method Validation Workflow

The following diagram illustrates the key stages of a bioanalytical method validation workflow.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Assessment Stock_Solutions Stock Solutions (Analyte & IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Cal_Stds_QCs Calibration Standards & QCs in Matrix Working_Solutions->Cal_Stds_QCs Sample_Prep Sample Preparation (e.g., Protein Precipitation) Cal_Stds_QCs->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Selectivity Selectivity Data_Processing->Selectivity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Stability Stability Data_Processing->Stability Validation_Report Validation Report Selectivity->Validation_Report Accuracy_Precision->Validation_Report Calibration_Curve->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report

Bioanalytical Method Validation Workflow

By adhering to these established acceptance criteria and following a robust validation protocol, researchers can ensure the generation of high-quality, reliable data to support regulatory submissions and advance drug development programs. The use of a deuterated internal standard like this compound is a key element in achieving the required levels of accuracy and precision.[12]

References

Safety Operating Guide

Proper Disposal of 3-O-Methyl Colterol-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, 3-O-Methyl Colterol-d9 should be treated as a hazardous substance. The primary disposal method is to entrust it to an approved waste disposal facility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

As a deuterated stable isotope, this compound is classified as acutely toxic if ingested.[1] Adherence to proper disposal protocols is crucial to mitigate risks and ensure regulatory compliance.

Summary of Key Safety and Disposal Information

CharacteristicInformationSource
Chemical Name This compound[1]
CAS Number 1346599-83-4[1]
Hazard Classification Acute Toxicity 4 (Oral) - H302 (Harmful if swallowed)[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the safe disposal of this compound.

  • Waste Identification and Classification:

    • Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.

    • This proactive classification is necessary due to its acute oral toxicity and to ensure the highest safety standards in the absence of more extensive public data.

  • Proper Waste Containment:

    • Use a dedicated, sealable, and clearly labeled waste container compatible with chemical waste.

    • The container must be in good condition and free from leaks or damage.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Note the start date of waste accumulation.

    • Do not use abbreviations to avoid any ambiguity.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Segregate it from incompatible materials, particularly strong oxidizing agents, to prevent accidental chemical reactions.

    • Ensure the container is kept tightly sealed except when adding waste.

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's EHS office for specific disposal instructions.

    • The EHS office will provide guidance based on local, state, and federal regulations.

  • Arranging for Disposal:

    • Your EHS office will coordinate the pickup and disposal of the hazardous waste through a licensed and approved waste disposal vendor.

    • This ensures that the waste is transported, treated, and disposed of in an environmentally responsible and compliant manner.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Institutional and Regulatory Compliance cluster_2 Final Disposition A Identify this compound as Waste B Classify as Hazardous Waste A->B C Contain in a Labeled, Sealed Container B->C D Segregate and Store in Designated Area C->D E Consult Institutional EHS Office D->E F Arrange for Pickup by Approved Vendor E->F G Transport to a Licensed Waste Disposal Facility F->G H Final, Compliant Disposal G->H

Caption: Disposal Workflow for this compound

Disclaimer: This information is based on the available Safety Data Sheet and general best practices for laboratory chemical disposal. Always consult with your institution's Environmental Health and Safety office to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 3-O-Methyl Colterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-O-Methyl Colterol-d9

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated metabolite of Bitolterol.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Classification: this compound is classified as Acute Toxicity - Oral, Category 4 , meaning it is harmful if swallowed.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through ingestion, inhalation, or skin contact. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation or injury.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.Prevents dermal absorption. The selection of glove material should be based on the solvent being used and the duration of contact.
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.Minimizes skin exposure to spills and prevents contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.Proper ventilation is crucial to minimize respiratory exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for minimizing risk and ensuring experimental integrity.

1. Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Before handling, don all required PPE as detailed in the table above.

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.

2. Handling:

  • When weighing and transferring the solid compound, do so in a manner that minimizes the generation of dust or aerosols. The tare method, where the chemical is added to a pre-weighed container inside a fume hood, is recommended.

  • When creating solutions, slowly add the solvent to the solid to prevent splashing and aerosolization.

  • Keep containers of this compound closed when not in use.

3. Post-Handling:

  • Decontaminate the work area and any equipment used by wiping down surfaces with an appropriate solvent.

  • Properly remove and dispose of PPE to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and comply with regulations.

Waste Stream Disposal Protocol Rationale
Unused or Waste this compound Dispose of contents and container to an approved waste disposal plant.[2] Collect in a designated, sealed, and clearly labeled hazardous waste container.Prevents environmental release and complies with hazardous waste regulations.
Contaminated Labware (e.g., gloves, wipes, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper handling by waste management personnel.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.Ensures that residual chemical is properly managed and that containers cannot be reused inappropriately.

General Disposal Guidelines:

  • Never dispose of this compound down the drain.

  • Segregate chemical waste streams to avoid mixing incompatible materials.

  • All hazardous waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe gather_materials Assemble Equipment & Spill Kit don_ppe->gather_materials weigh_transfer Weigh/Transfer Solid (Minimize Dust) gather_materials->weigh_transfer dissolve Prepare Solution (Add Solvent to Solid) weigh_transfer->dissolve keep_closed Keep Containers Closed dissolve->keep_closed decontaminate_area Decontaminate Work Area keep_closed->decontaminate_area remove_ppe Properly Remove PPE decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Chemical Waste wash_hands->collect_waste collect_contaminated Collect Contaminated Materials wash_hands->collect_contaminated rinse_containers Triple Rinse Empty Containers wash_hands->rinse_containers dispose_approved Dispose via Approved Facility collect_waste->dispose_approved collect_contaminated->dispose_approved rinse_containers->dispose_approved

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methyl Colterol-d9
Reactant of Route 2
Reactant of Route 2
3-O-Methyl Colterol-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.